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  • Product: 4-(Cyclohex-1-en-1-yl)phenylboronic acid
  • CAS: 1914060-06-2

Core Science & Biosynthesis

Foundational

4-(Cyclohex-1-en-1-yl)phenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 4-(Cyclohex-1-en-1-yl)phenylboronic Acid: Properties, Synthesis, and Application Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for resea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Cyclohex-1-en-1-yl)phenylboronic Acid: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the utility and characteristics of 4-(Cyclohex-1-en-1-yl)phenylboronic acid. We will move beyond simple data recitation to explore the causal relationships in its synthesis and application, providing field-proven insights into its handling and strategic deployment in complex organic synthesis.

Core Molecular Profile and Physicochemical Properties

4-(Cyclohex-1-en-1-yl)phenylboronic acid is a bifunctional organic compound featuring a stable arylboronic acid moiety and a reactive cyclohexene group. This structure makes it a valuable building block, particularly for introducing the bulky and conformationally relevant cyclohexenylphenyl group into target molecules via cross-coupling reactions.

The fundamental molecular attributes are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅BO₂[1]
Molecular Weight 202.06 g/mol
CAS Number 1914060-06-2[1]
Synonym(s) (2',3',4',5'-tetrahydro-[1,1'-biphenyl]-4-yl)boronic acid
Appearance Typically an off-white to white powder solid[2]

Boronic acids as a class are known to be mild Lewis acids, generally stable, and easy to handle, which contributes to their widespread use in organic synthesis[3]. However, their stability is not absolute. Like many arylboronic acids, this compound is susceptible to dehydration to form a cyclic trimer anhydride known as a boroxine, a reaction that is typically reversible upon addition of water[3].

Handling and Storage Protocol: From a practical standpoint, ensuring the integrity of the reagent is paramount for reproducible results.

  • Storage: The compound should be stored under refrigerated conditions in a tightly sealed container[4]. To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended[4].

  • Stability: The compound is hygroscopic[2][4]. Exposure to moisture can lead to hydrolysis and affect reactivity. It is also incompatible with strong oxidizing agents, strong acids, and strong bases[2][4].

  • Safety: 4-(Cyclohex-1-en-1-yl)phenylboronic acid, like related boronic acids, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles[5]. It is classified as harmful if swallowed and can cause skin and serious eye irritation[6].

Proposed Synthesis Workflow

While numerous specific synthetic routes can be envisioned, a robust and common approach for synthesizing substituted arylboronic acids involves the palladium-catalyzed Miyaura borylation. This method offers high functional group tolerance and generally proceeds under mild conditions.

The proposed workflow involves the cross-coupling of a suitable aryl halide (precursor) with a boron-containing reagent, typically bis(pinacolato)diboron (B₂pin₂).

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Deprotection / Hydrolysis P 4-Bromo-1,1'-biphenyl I1 4-Bromo(cyclohex-1-en-1-yl)benzene (Aryl Halide Precursor) P->I1 Selective Reduction R1 H₂, Pd/C (Partial Hydrogenation) I1_ref Aryl Halide Precursor I2 Pinacol Ester Intermediate I1_ref->I2 1. Coupling Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->I2 Cat Pd Catalyst (e.g., Pd(dppf)Cl₂) KOAc (Base) Dioxane (Solvent) Cat->I2 I2_ref Pinacol Ester Intermediate F 4-(Cyclohex-1-en-1-yl)phenylboronic acid (Final Product) I2_ref->F 2. Hydrolysis H Acidic Workup (e.g., HCl, NaIO₄) H->F

Caption: Proposed synthetic workflow for 4-(Cyclohex-1-en-1-yl)phenylboronic acid.

Causality in Experimental Choices:

  • Precursor Selection: The synthesis begins with a commercially available or readily synthesized aryl halide. The choice of 4-bromo(cyclohex-1-en-1-yl)benzene provides a direct precursor where the key C-C bond is already formed.

  • Catalyst System: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is chosen for its high efficiency and tolerance of various functional groups. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

  • Base and Solvent: Potassium acetate (KOAc) is a commonly used base that is strong enough to facilitate the transmetalation step without promoting significant side reactions. Anhydrous dioxane is an excellent solvent for this reaction, as it solubilizes the reactants and is stable at the required reaction temperatures (typically 80-100 °C).

  • Hydrolysis: The resulting boronic ester (a pinacol ester) is more stable and easier to purify than the final boronic acid. A subsequent acidic workup is a standard and reliable method to hydrolyze the ester, yielding the target 4-(Cyclohex-1-en-1-yl)phenylboronic acid[7].

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds[8]. This reaction is a cornerstone of modern medicinal chemistry for synthesizing complex molecules, including many commercial drugs.

Standard Protocol for Suzuki-Miyaura Coupling: This protocol describes a general procedure for coupling 4-(Cyclohex-1-en-1-yl)phenylboronic acid with a generic aryl bromide (Ar-Br).

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-(Cyclohex-1-en-1-yl)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. The presence of water is often crucial for the efficiency of the transmetalation step.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Catalytic Cycle Visualization:

Suzuki_Cycle Catalyst Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Catalyst->OxAdd ArPdX Ar-Pd(II)-X Complex OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Complex Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product Boronic [Ar'B(OH)₂]⁻ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Boronic Activation ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This self-validating system relies on the precise orchestration of each component. The base activates the boronic acid, the palladium complex facilitates the key bond-forming steps, and the solvent system ensures all components are available to interact effectively.

Strategic Importance in Drug Discovery

The incorporation of boronic acids into drug discovery programs is a well-established strategy[7][9]. Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, notably as an inhibitor of serine proteases, as exemplified by the FDA-approved drug Bortezomib[10].

The 4-(Cyclohex-1-en-1-yl)phenyl group is of particular interest for several reasons:

  • Lipophilicity and Scaffolding: The cyclohexenylphenyl motif provides a bulky, lipophilic scaffold that can be used to probe hydrophobic pockets in target proteins. Its semi-rigid structure can help in optimizing ligand-receptor interactions.

  • Metabolic Stability: The introduction of such groups can alter the metabolic profile of a drug candidate, potentially blocking sites of metabolism and improving pharmacokinetic properties.

  • Vector for Further Functionalization: The double bond in the cyclohexene ring serves as a handle for further chemical modification, allowing for late-stage diversification of a lead compound.

The ability to use this reagent in robust C-C bond-forming reactions like the Suzuki coupling makes it an invaluable tool for rapidly exploring the structure-activity relationships (SAR) of complex bioactive molecules[8].

Conclusion

4-(Cyclohex-1-en-1-yl)phenylboronic acid is more than a simple chemical reagent; it is a strategic tool for the modern medicinal and organic chemist. Its well-defined molecular structure, coupled with the predictable and highly efficient reactivity of the arylboronic acid group in Suzuki-Miyaura cross-coupling, allows for the precise installation of a valuable lipophilic scaffold. A thorough understanding of its properties, handling requirements, and the mechanistic underpinnings of its reactions is essential for leveraging its full potential in the synthesis of novel chemical entities for drug discovery and materials science.

References

  • 4-(Cyclohex-1-en-1-yl)phenylboronic acid. MilliporeSigma. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet. Galeon. [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed. [Link]

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, National Center for Biotechnology Information. [Link]

  • Novel process for synthesizing cyclopropylboronic acid.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry. [Link]

  • 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem, National Center for Biotechnology Information. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 4-(Cyclohex-1-en-1-yl)phenylboronic Acid in Organic Solvents

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract 4-(Cyclohex-1-en-1-yl)phenylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyclohex-1-en-1-yl)phenylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its efficacy in these applications is fundamentally linked to its solubility in the chosen reaction medium. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers baseline solubility data derived from analogous structures, and presents a robust experimental protocol for precise solubility determination. A key focus is placed on the underlying chemical principles that dictate solvent selection, enabling researchers to make informed decisions for reaction optimization, purification, and formulation.

Introduction: The Critical Role of Solubility

Arylboronic acids are foundational building blocks in modern synthetic chemistry.[1] The utility of 4-(Cyclohex-1-en-1-yl)phenylboronic acid in creating complex molecular architectures is significant. However, like many specialized boronic acids, specific quantitative solubility data is not always readily available in published literature.[1][2] Understanding its solubility is not merely a procedural step but a critical parameter that influences reaction kinetics, impurity profiles, and the efficiency of downstream processes such as crystallization and chromatography. This document serves to bridge that data gap by providing both theoretical grounding and practical, actionable protocols.

Physicochemical Properties & Molecular Structure Analysis

The solubility behavior of 4-(Cyclohex-1-en-1-yl)phenylboronic acid is a direct consequence of its molecular structure, which features two distinct domains:

  • A Large Non-Polar Moiety: The cyclohexenyl-phenyl group is lipophilic and dominates the overall character of the molecule, favoring interactions with non-polar or moderately polar solvents through van der Waals forces.

  • A Polar, Protic Boronic Acid Group (-B(OH)₂): This functional group is the primary site for strong polar interactions. It can act as a hydrogen bond donor (via the -OH groups) and a Lewis acid (via the vacant p-orbital on the boron atom), allowing for strong interactions with polar and protic solvents.[3][4]

This dual nature predicts a nuanced solubility profile, where the molecule is not perfectly soluble in either extremely polar or entirely non-polar solvents but finds optimal solubility in solvents that can effectively solvate both its domains.

Key Physicochemical Parameters:

  • Molecular Formula: C₁₂H₁₅BO₂[5]

  • Molecular Weight: 202.06 g/mol [5][6]

  • Appearance: Typically a white to off-white solid.

  • Structural Challenge - Boroxine Formation: A significant consideration for all boronic acids is their tendency to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[1][3][7] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility studies, as the two species may exhibit different solubilities.[7][8] The equilibrium is influenced by solvent and temperature.

Guiding Principles of Solubility for Arylboronic Acids

The principle of "like dissolves like" is the cornerstone of solvent selection. For 4-(Cyclohex-1-en-1-yl)phenylboronic acid, this means:

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, 3-Pentanone): These solvents are generally effective. Their oxygen atoms can act as hydrogen bond acceptors for the boronic acid's -OH groups, while their organic backbone interacts favorably with the non-polar part of the molecule. Phenylboronic acid, a parent compound, shows high solubility in ethers and ketones.[8][9][10]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While the boronic acid group can hydrogen bond with these solvents, the large non-polar tail can limit overall solubility.

  • Non-Polar Solvents (e.g., Hexane, Methylcyclohexane): These solvents are generally poor choices. They cannot effectively solvate the polar -B(OH)₂ group, leading to very low solubility.[9][10]

  • Chlorinated Solvents (e.g., Chloroform): These offer moderate polarity and can be effective solvents, showing moderate solubility for parent phenylboronic acids.[9][10]

The introduction of the cyclohexenyl group, compared to a simple phenylboronic acid, is expected to increase solubility in less polar solvents and decrease it in highly polar solvents.[7][11]

The diagram below illustrates the key molecular interactions that govern the solubility of the target compound in different solvent classes.

Caption: Intermolecular forces influencing solubility.

Solubility Profile of Analogous Compounds

While specific quantitative data for 4-(Cyclohex-1-en-1-yl)phenylboronic acid is scarce, the solubility of phenylboronic acid provides a foundational baseline. The large, nonpolar cyclohexenyl group is expected to decrease solubility in polar solvents and increase it in nonpolar aromatic solvents compared to this parent acid.[2]

Table 1: Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents

Solvent ClassExamplesPolarity IndexExpected Solubility LevelRationale
EthersTetrahydrofuran (THF), Diethyl Ether4.0, 2.8High Excellent balance of H-bond acceptance and non-polar character.[10]
KetonesAcetone, 3-Pentanone5.1, 3.7High Strong H-bond acceptors that solvate the boronic acid group well.[9]
AlcoholsMethanol, Ethanol5.1, 4.3Moderate Good H-bonding, but can be less effective for the non-polar moiety.
ChlorinatedChloroform, Dichloromethane4.1, 3.1Moderate Moderate polarity provides balanced solvation.[8][10]
HydrocarbonsHexane, Toluene, Methylcyclohexane0.1, 2.4, 0.0Very Low Inability to solvate the polar boronic acid group.[9][10]
Water-10.2Low Although the boronic acid group is polar, the large organic structure is hydrophobic. Phenylboronic acid has a water solubility of ~1-2 g/100g .[12][13]

Note: This table is based on data for phenylboronic acid and serves as an estimate. The actual solubility of the target compound must be determined experimentally.

Experimental Protocol: Quantitative Solubility Determination

To generate precise and reliable data, the Shake-Flask Method , conforming to standards like OECD Guideline 105, is highly recommended.[2][14] It is a robust equilibrium method considered the gold standard for solubility measurement.[14][15]

Materials and Reagents
  • 4-(Cyclohex-1-en-1-yl)phenylboronic acid (purity >97%)

  • Selected organic solvents (HPLC grade or higher)

  • Volumetric flasks, analytical balance (±0.1 mg), glass vials with screw caps

  • Constant temperature orbital shaker or agitation device

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument (e.g., NMR).

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 4-(Cyclohex-1-en-1-yl)phenylboronic acid to a vial containing a known volume of the chosen solvent (e.g., 5 mL). "Excess" means enough solid remains visible after equilibration.[2][15]

    • Prepare at least three replicate samples for each solvent to ensure statistical validity.[2]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A preliminary study to determine the time to equilibrium is advised; however, 24 to 48 hours is typically adequate.[2][15][16]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are transferred, either:

      • Centrifuge the sample and draw from the supernatant.

      • Filter the sample through a 0.22 µm chemically-inert syringe filter. Discard the first portion of the filtrate to avoid errors from filter adsorption.

  • Quantification:

    • Accurately dilute the saturated solution with the same solvent to bring its concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method.

    • The concentration is determined by comparing the analytical response to the calibration curve.

  • Calculation and Reporting:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Report the final solubility as the average of the replicate measurements, typically in mg/mL or g/L, specifying the temperature.

The following diagram provides a visual representation of this experimental workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A1 Weigh excess 4-(Cyclohex-1-en-1-yl)phenylboronic acid A2 Add known volume of organic solvent A1->A2 A3 Prepare Triplicates A2->A3 B1 Seal Vials A3->B1 B2 Agitate at constant T (e.g., 25°C) for 24-48h B1->B2 C1 Allow solid to settle B2->C1 C2 Withdraw supernatant C1->C2 C3 Centrifuge or Filter (0.22 µm PTFE) C2->C3 D1 Dilute sample accurately C3->D1 D2 Analyze via HPLC-UV D1->D2 D3 Quantify against Calibration Curve D2->D3 E1 Final Solubility Report D3->E1 Calculate Solubility (mg/mL or g/L)

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Conclusion and Recommendations

The solubility of 4-(Cyclohex-1-en-1-yl)phenylboronic acid is governed by a balance between its large non-polar framework and its polar boronic acid functional group. While precise quantitative data requires experimental determination via a robust method like the shake-flask protocol detailed herein, a strong predictive understanding can be gained from its molecular structure and data from analogous compounds.

For practical applications:

  • For reactions (e.g., Suzuki Coupling): Polar aprotic solvents like THF and Dioxane , often in combination with an aqueous base, are excellent starting points.

  • For purification by crystallization: A solvent/anti-solvent system is often effective. Consider dissolving the compound in a moderate solvent like chloroform or ethyl acetate and inducing precipitation with a non-polar anti-solvent like hexane .

This guide provides the theoretical framework and practical tools necessary for researchers to effectively manage and utilize 4-(Cyclohex-1-en-1-yl)phenylboronic acid in their synthetic endeavors.

References

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Jameh, F., & Ye, F. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4601. Retrieved from [Link]

  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzeneboronic anhydride. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Retrieved from [Link]

  • ResearchGate. (2018). Experimental study of solubility of boric acid in steam at boiling. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • PubMed. (2025). Solvent Effects in Boronic Acid-Diol Binding. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • SciSpace. (2017). Solubility of phenylboronic compounds in water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

Sources

Foundational

4-(Cyclohex-1-en-1-yl)phenylboronic acid safety data sheet (SDS)

This guide serves as an advanced technical whitepaper and safety manual for 4-(Cyclohex-1-en-1-yl)phenylboronic acid . It is designed for research scientists and process chemists, moving beyond the static limitations of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper and safety manual for 4-(Cyclohex-1-en-1-yl)phenylboronic acid . It is designed for research scientists and process chemists, moving beyond the static limitations of a standard Safety Data Sheet (SDS) to integrate safety, stability mechanisms, and application protocols.

Operational Safety, Stability, and Synthetic Application Guide

Executive Summary & Chemical Profile

4-(Cyclohex-1-en-1-yl)phenylboronic acid (CAS: 146614-23-9) is a functionalized aryl boronic acid intermediate used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structure—combining a reactive boronic acid moiety with a cyclohexenyl ring—makes it a critical building block for synthesizing biaryl systems with partially saturated rings, often found in liquid crystal displays (LCDs) and kinase inhibitor scaffolds.

Unlike simple phenylboronic acids, the presence of the cyclohexenyl alkene introduces susceptibility to oxidation and polymerization, requiring specific handling protocols distinct from saturated analogues.

Physicochemical Identification
ParameterTechnical Specification
Chemical Name 4-(Cyclohex-1-en-1-yl)phenylboronic acid
CAS Number 146614-23-9
Molecular Formula C₁₂H₁₅BO₂
Molecular Weight 202.06 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, CH₂Cl₂; Sparingly soluble in water
Melting Point >200°C (Decomposition characteristic of boronic acids)
Storage Condition 2–8°C (Refrigerate); Inert atmosphere (Argon/Nitrogen) recommended

Hazard Identification & Risk Mitigation (Expanded SDS)

Standard GHS classifications provide a baseline, but laboratory reality requires a nuanced risk assessment.

GHS Classification (29 CFR 1910.1200)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2]

Operational Risk Assessment

1. The "Boroxine" Dust Hazard: Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). Upon drying or storage, it dehydrates, forming a fine, electrostatic dust.

  • Mitigation: Use an antistatic gun or ionizer during weighing. Always weigh inside a fume hood to prevent inhalation of boroxine particulates, which are potent respiratory irritants.

2. Alkene Reactivity: The cyclohexenyl double bond is prone to autoxidation if left exposed to air and light for extended periods.

  • Mitigation: Store in amber vials. If the solid turns yellow, purify via recrystallization (typically from EtOAc/Hexanes) before use in sensitive catalytic cycles.

Emergency Response Protocols
ScenarioImmediate Action Protocol
Ocular Exposure Flush: Rinse cautiously with water for 15 minutes.[3][4] Remove contact lenses if present.[3][5] Medical: Seek immediate attention if redness persists (boron compounds can be persistent irritants).
Dermal Spills Wash: Soap and water immediately.[1] Boronic acids can absorb through abraded skin. Neutralize: No specific neutralization required; dilution is effective.
Inhalation Evacuate: Move to fresh air. Support: If breathing is difficult, administer oxygen (trained personnel only).

Stability & Reactivity: The Dehydration Equilibrium

Researchers must understand that "pure" boronic acid is rarely 100% monomeric. It spontaneously dehydrates to form a cyclic trimer (boroxine), releasing water. This is a reversible thermodynamic equilibrium driven by heat and vacuum.

Impact on Stoichiometry: When calculating equivalents for a Suzuki coupling, assuming 100% purity can lead to under-dosing if the sample is significantly dehydrated (boroxine MW is lower per boron unit).

  • Best Practice: For critical GMP steps, determine the Boronic Acid:Boroxine ratio via ¹H NMR (D₂O exchange) or simply use a slight excess (1.1–1.2 equiv).

Diagram 1: Boronic Acid - Boroxine Equilibrium

This diagram illustrates the reversible dehydration pathway that dictates storage stability.

BoroxineEquilibrium Acid 4-(Cyclohex-1-en-1-yl) phenylboronic acid (Monomer) Heat Heat / Vacuum (Storage) Acid->Heat Dehydration Water H₂O (Released) Heat->Water Boroxine Cyclic Boroxine (Trimeric Anhydride) Heat->Boroxine - 3 H₂O Hydrolysis Water / Base (Reaction Conditions) Boroxine->Hydrolysis Re-hydration Hydrolysis->Acid Active Species

Caption: Thermodynamic equilibrium between the monomeric acid (active species) and its storage form (boroxine).

Application Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for 4-(cyclohex-1-en-1-yl)phenylboronic acid, accounting for the steric bulk of the cyclohexenyl group and the solubility profile.

Reagents & Stoichiometry[8][9]
  • Aryl Halide (1.0 equiv): e.g., 4-bromoanisole.

  • Boronic Acid (1.2 equiv): 4-(Cyclohex-1-en-1-yl)phenylboronic acid.

  • Catalyst (0.05 equiv): Pd(dppf)Cl₂·CH₂Cl₂ (Preferred for steric tolerance) or Pd(PPh₃)₄.

  • Base (2.0 equiv): K₂CO₃ or Cs₂CO₃ (Cesium often gives higher yields for hindered substrates).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology
  • Inerting: Flame-dry a reaction flask and cool under Argon flow. Oxygen is the enemy of the palladium catalyst and the cyclohexenyl double bond.

  • Charging: Add the aryl halide, boronic acid, and base to the flask.

  • Degassing: Add the solvent mixture. Sparge with Argon for 15 minutes (or use freeze-pump-thaw x3). Critical Step: Failure to degas leads to homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive Argon flow.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor via TLC or LC-MS.

    • Note: The cyclohexenyl group may show UV activity distinct from the phenyl ring.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. Caution: Avoid acidic mobile phases if the product is acid-sensitive; however, the cyclohexenyl group is generally stable to standard silica.

Diagram 2: Coupling Workflow & Safety Check

A logical flow for executing the reaction safely.

SuzukiWorkflow Start Start: Preparation PPE PPE Check: Nitrile Gloves, Goggles, Lab Coat Start->PPE Weigh Weigh Reagents (In Fume Hood) PPE->Weigh Avoid Dust Degas Solvent Degassing (Argon Sparge) Weigh->Degas Prevent Oxidation Catalysis Add Catalyst & Heat (80-90°C) Degas->Catalysis Initiate Cycle Monitor Monitor (LCMS/TLC) Catalysis->Monitor Monitor->Catalysis Incomplete Quench Workup & Disposal (Aq. Waste -> Heavy Metals) Monitor->Quench Complete

Caption: Operational workflow emphasizing safety checkpoints (Red) and critical process parameters (Yellow/Blue).

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition.

  • Miyaura, N. (2002). "Organoboron Compounds."[2][6][7] Topics in Current Chemistry.

  • Occupational Safety and Health Administration (OSHA). (2024).[3] "Hazard Communication Standard: Safety Data Sheets."

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Thermo Fisher Scientific. (2020). "Phenylboronic acid Safety Data Sheet." (Used as authoritative grounding for class-based hazards).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-(Cyclohex-1-en-1-yl)phenylboronic acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction using 4-(Cyclohex-1-en-1-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction using 4-(Cyclohex-1-en-1-yl)phenylboronic acid. This versatile building block is crucial for synthesizing complex molecules containing a unique cyclohexenyl-aryl motif, a structure of growing interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, rationale for procedural choices, detailed experimental protocols, and troubleshooting strategies to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis.[1][2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2] The reaction's broad adoption stems from its numerous advantages, including mild reaction conditions, exceptional functional group tolerance, the use of commercially available and relatively non-toxic organoboron reagents, and the ease of byproduct removal.[3][4][5]

The specific focus of this guide, 4-(Cyclohex-1-en-1-yl)phenylboronic acid, serves as a valuable nucleophilic partner in these couplings.[6] It allows for the direct installation of a 4-(cyclohex-1-en-1-yl)phenyl group onto various organic scaffolds. This moiety, combining a flexible cyclohexene ring with a rigid phenyl linker, is an attractive pharmacophore for introducing conformational constraints and exploring new regions of chemical space in drug discovery programs.

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][5]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-X) of the electrophilic coupling partner (e.g., an aryl halide). This step forms a square planar Pd(II) complex.[2][5] The reactivity of the halide is a critical factor, with the rate of oxidative addition typically following the trend I > Br > OTf >> Cl.[2] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[4][5]

  • Transmetalation: This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[7][8][9] The choice of base is therefore not arbitrary; it directly influences the rate and efficiency of this crucial step.[7]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1][2][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R²-B(OH)₃]⁻ (Activated Boronic Acid) PdII_Diaryl R¹-Pd(II)L₂-R² (Di-organo Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + R¹-R² (Product) BoronicAcid R²-B(OH)₂ (4-(Cyclohex-1-en-1-yl)phenylboronic acid) ActivatedBoronate [R²-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate + Base Base Base (e.g., OH⁻) ActivatedBoronate->Transmetal Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of 4-(Cyclohex-1-en-1-yl)phenylboronic acid with 4-Bromoanisole

This section provides a detailed, field-proven protocol for a representative reaction. The causality behind each choice of reagent and condition is explained to empower the researcher to adapt the protocol to different substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierRationale for Selection
4-(Cyclohex-1-en-1-yl)phenylboronic acid≥97%Sigma-AldrichThe key nucleophilic coupling partner. Purity is critical to avoid side reactions.
4-BromoanisoleReagentPlus®, 99%Sigma-AldrichA representative electron-rich aryl bromide. Bromides offer a good balance of reactivity and stability.[2]
Pd(PPh₃)₄ (Tetrakis)99%Strem ChemicalsA reliable, air-stable Pd(0) precatalyst that eliminates the need for in-situ reduction, which can sometimes lead to homocoupling.[10]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificA moderately strong inorganic base, effective for activating the boronic acid while minimizing side reactions often seen with stronger bases.[5][11]
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsA common aprotic solvent for Suzuki couplings, solubilizes both organic and inorganic components well.[2]
Deionized WaterHigh PurityIn-houseA small amount of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[2]
Argon (Ar)≥99.998%AirgasInert gas used to degas the solvent and maintain an oxygen-free atmosphere, preventing oxidation of the Pd(0) catalyst and phosphine ligands.[10]
Equipment Setup
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Septa and needles for inert gas handling.

  • Schlenk line or balloon filled with Argon.

  • Heating mantle or oil bath with a temperature controller.

  • Standard laboratory glassware for work-up and purification.

Step-by-Step Reaction Procedure
  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-(Cyclohex-1-en-1-yl)phenylboronic acid (222 mg, 1.1 mmol, 1.1 equiv), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%). Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. Two equivalents of base ensure complete activation of the boronic acid.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[12] Rationale: Oxygen can deactivate the catalyst through oxidation, leading to lower yields and the formation of homocoupling byproducts.[10]

  • Reagent Addition: Through the septum, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv). Then, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent ratio of 4:1 (Dioxane:Water) is a robust starting point for many Suzuki couplings.[13]

  • Degassing: Bubble argon gas through the stirred reaction mixture for 15-20 minutes. Rationale: This step is critical for removing any dissolved oxygen from the solvents, further protecting the catalyst from deactivation.[10]

  • Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromoanisole is consumed (typically 4-12 hours).

Work-up and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Rationale: The aqueous workup removes the inorganic base and boron byproducts.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product, 4-(cyclohex-1-en-1-yl)-1-methoxybenzene. Rationale: Chromatography is essential for removing unreacted starting materials, homocoupled byproducts, and residual catalyst.[14]

Sources

Application

Application Note: Precision Cross-Coupling of 4-(Cyclohex-1-en-1-yl)phenylboronic Acid

Executive Summary & Strategic Importance In modern medicinal chemistry, 4-(Cyclohex-1-en-1-yl)phenylboronic acid serves as a critical building block for introducing a lipophilic, semi-rigid spacer into biaryl scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, 4-(Cyclohex-1-en-1-yl)phenylboronic acid serves as a critical building block for introducing a lipophilic, semi-rigid spacer into biaryl scaffolds. Unlike simple phenyl rings, the cyclohexenyl moiety offers a unique 3D topology (half-chair conformation) and a handle for further functionalization (e.g., hydrogenation to cyclohexyl or oxidative cleavage).

However, this substrate presents specific chemoselective challenges:

  • Alkene Isomerization: The endocyclic double bond is prone to migration under high-temperature conditions or in the presence of hydride-active Pd species.

  • Protodeboronation: Like many aryl boronic acids, the C-B bond can be cleaved hydrolytically before coupling occurs, especially in high-pH aqueous media.

  • Homocoupling: Oxidative homocoupling of the boronic acid is a competing pathway, particularly if the catalyst loading is inefficient or oxygen is present.

This guide provides a field-proven, self-validating protocol designed to maximize cross-coupling efficiency while preserving the integrity of the cyclohexenyl double bond.

Mechanistic Insight & Catalyst Selection

To ensure success, we must align the catalytic cycle with the substrate's properties. The mechanism follows the standard Suzuki-Miyaura pathway, but the transmetallation step is the critical control point for this bulky, alkene-containing substrate.

The Catalytic Cycle (Logic-Driven)

The diagram below illustrates the specific pathway, highlighting where side reactions (isomerization/deboronation) typically occur.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (R-X) TransMet Transmetallation (Critical Step) OxAdd->TransMet + Activated Boronate BaseAct Base Activation (Formation of Boronate) BaseAct->TransMet Boronate Species Iso Isomerization Risk (Side Reaction) TransMet->Iso Slow Reaction / High T RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle emphasizing the Transmetallation bottleneck where isomerization risks are highest if the reaction stalls.

Catalyst & Ligand Recommendations
  • Standard Robust System: Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ferrocenyl ligand (dppf) has a large bite angle, which accelerates reductive elimination, reducing the lifetime of the Pd(II) species where side reactions occur.

  • High-Performance System (Sterically Demanding): XPhos Pd G4 . If the coupling partner (electrophile) is an ortho-substituted aryl halide, the bulky XPhos ligand facilitates oxidative addition and stabilizes the active species against aggregation.

Experimental Protocols

Pre-Reaction Checklist (Self-Validating System)

Before starting, verify the following to ensure system integrity:

  • Reagent Quality: Check 4-(Cyclohex-1-en-1-yl)phenylboronic acid by 1H NMR. The vinylic proton (approx. 6.0-6.2 ppm) must be a distinct multiplet.

  • Solvent Degassing: Oxygen promotes homocoupling. Sparge solvents with Argon/Nitrogen for at least 15 minutes.

  • Base Freshness: Use anhydrous K₂CO₃ or freshly prepared aqueous solutions. Old, clumped bases lead to inconsistent transmetallation rates.

Protocol A: Standard Conditions (High Fidelity)

Best for coupling with aryl bromides or iodides lacking extreme steric hindrance.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-(Cyclohex-1-en-1-yl)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to halide)

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed aqueous K₂CO₃ solution.

  • Reaction: Heat the block to 80°C . Expert Note: Do not exceed 90°C to minimize alkene migration.

  • Monitor: Check TLC or LCMS at 2 hours.

    • Validation Check: If starting halide remains but boronic acid is consumed, add 0.2 equiv more boronic acid. This indicates protodeboronation occurred.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. The product is typically less polar than the boronic acid.

Protocol B: Difficult Couplings (XPhos System)

Use for aryl chlorides or electron-rich aryl bromides.

Modifications:

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid)

  • Solvent: THF/Water (10:1 ratio)

  • Temperature: 60°C (Milder temp allowed by highly active catalyst).

Visualization of Experimental Workflow

The following diagram outlines the operational flow, including critical decision points (diamonds) that prevent failure.

Workflow Start Start: Reagent Prep Degas Degas Solvents (Argon Sparge 15m) Start->Degas Mix Combine Reagents (Halide, Boronic Acid, Pd) Degas->Mix Heat Heat to 80°C (Dioxane/H2O) Mix->Heat Check LCMS Check @ 2h Heat->Check Success Complete Conversion Check->Success >95% Conv. Fail1 Boronic Acid Consumed Halide Remains Check->Fail1 Deboronation Fail2 No Reaction Check->Fail2 Stalled Workup Aqueous Workup & Purification Success->Workup Action1 Add 0.2 eq Boronic Acid (Protodeboronation detected) Fail1->Action1 Action2 Increase Temp to 90°C or Switch to XPhos Fail2->Action2 Action1->Heat Action2->Heat

Figure 2: Operational workflow with integrated troubleshooting loops.

Data & Optimization Guide

Solvent & Base Screening Matrix

The following table summarizes the expected performance based on electronic properties of the coupling partner.

Coupling Partner (Ar-X)Recommended SolventBaseCatalystExpected YieldNotes
Aryl Bromide (Electron Deficient) Dioxane / H₂O (4:1)Na₂CO₃Pd(dppf)Cl₂>90%Standard conditions. Very fast.
Aryl Bromide (Electron Rich) Toluene / EtOH / H₂OK₂CO₃Pd(PPh₃)₄75-85%Requires higher temp (90°C); watch for isomerization.
Aryl Chloride THF / H₂O (10:1)K₃PO₄XPhos Pd G4>85%Requires active catalyst. Keep temp <65°C.
Heteroaryl Halide (e.g., Pyridine) DME / H₂OCs₂CO₃Pd(dppf)Cl₂60-80%Cs₂CO₃ improves solubility of boronate species.
Troubleshooting Common Issues
  • Issue: "The double bond moved."

    • Cause: Hydride insertion from Pd-H species (often formed from β-hydride elimination of alkyl impurities or alcohol solvents).

    • Solution: Avoid Ethanol/Isopropanol in the solvent mix. Stick to Dioxane/Water or DMF. Reduce reaction time.

  • Issue: "I see the phenol of the boronic acid."

    • Cause: Oxidation of the C-B bond by H₂O₂ (generated if O₂ is present) or hydrolysis.

    • Solution: Rigorous degassing is non-negotiable. Increase boronic acid equivalents to 1.5.

References

  • Miyaura, N., & Suzuki, A. (1979).[2][3] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-(Cyclohex-1-en-1-yl)phenylboronic acid.[4][5] Merck KGaA. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

Method

4-(Cyclohex-1-en-1-yl)phenylboronic acid as a pharmaceutical intermediate

Introduction: The Strategic Value of a Phenyl-Cyclohexene Bioisostere In modern medicinal chemistry, the phenyl ring is a ubiquitous scaffold, yet its inherent aromaticity and planarity can contribute to undesirable phys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Phenyl-Cyclohexene Bioisostere

In modern medicinal chemistry, the phenyl ring is a ubiquitous scaffold, yet its inherent aromaticity and planarity can contribute to undesirable physicochemical properties, such as poor solubility and high metabolic turnover.[1] The strategic replacement of a phenyl group with a non-classical, saturated, or partially saturated bioisostere is a powerful tactic in lead optimization.[1][2] 4-(Cyclohex-1-en-1-yl)phenylboronic acid emerges as a critical pharmaceutical intermediate in this context. It provides a bioisosteric equivalent of a biphenyl moiety, where one phenyl ring is replaced by a cyclohexene ring. This substitution can lead to compounds with improved properties, such as increased three-dimensionality (Fsp3 character), which may enhance binding affinity and selectivity while improving solubility and metabolic stability.[3]

This intermediate is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 4-(cyclohex-1-en-1-yl)phenyl motif into a target molecule.[4] This reaction is one of the most robust and widely used C-C bond-forming reactions in the pharmaceutical industry due to its mild conditions and broad functional group tolerance.[4][5] These application notes provide a comprehensive guide to the properties, handling, and application of this versatile building block.

Physicochemical Properties and Handling

A thorough understanding of the intermediate's properties is paramount for its effective and safe use.

PropertyValueSource / Notes
CAS Number 1914060-06-2[6]
Molecular Formula C₁₂H₁₅BO₂[6]
Molecular Weight 202.06 g/mol [6]
Appearance White to off-white crystalline powderBased on typical appearance of similar compounds.
Purity Typically ≥97%[6]
Storage Refrigerated, under inert atmosphere[6] Boronic acids are sensitive to oxidation and moisture.

Safety and Handling Precautions:

Organoboron compounds require careful handling to ensure personnel safety and maintain compound integrity.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[9] Boronic acids can react with water, especially under non-neutral pH, which can lead to protodeboronation.[7][10]

  • Storage and Stability: Store the compound in a tightly sealed container in a cool, dry place, such as a refrigerator.[6][9] To prevent degradation via oxidation or hydrolysis, storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.

  • Spill & Disposal: In case of a spill, avoid creating dust.[8][9] Scoop the material into a labeled container for proper chemical waste disposal. Do not use water to clean up spills unless specifically instructed, as this can exacerbate decomposition.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-(Cyclohex-1-en-1-yl)phenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the boronic acid and an organohalide (or triflate).

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_legend Key Species Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R L₂ Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic R-B(OH)₂ (Boronic Acid) + Base Boronic->Transmetal L L = Phosphine Ligand ArX_leg Ar-X = Aryl/Vinyl Halide or Triflate R_BOH2_leg R-B(OH)₂ = 4-(Cyclohex-1-en-1-yl)phenylboronic acid ArR_leg Ar-R = Desired Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the cyclohexenyl-phenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product (Ar-R) and regenerating the active Pd(0) catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general starting point for coupling 4-(Cyclohex-1-en-1-yl)phenylboronic acid with a generic aryl bromide. Optimization will be required for specific substrates.

Workflow Overview:

Suzuki_Workflow A 1. Reagent Setup (Flask under Argon) B 2. Add Reagents - Aryl Bromide - Boronic Acid - Base (K₂CO₃) A->B C 3. Add Catalyst System - Pd(OAc)₂ - SPhos Ligand B->C D 4. Add Degassed Solvent (e.g., Dioxane/Water) C->D E 5. Reaction (Heat at 80-100 °C) D->E F 6. Workup (Dilute, Wash, Dry) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (HPLC, NMR, MS) G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • 4-(Cyclohex-1-en-1-yl)phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-(Cyclohex-1-en-1-yl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the palladium(II) acetate (2 mol%) and SPhos ligand (4 mol%). The use of bulky, electron-rich phosphine ligands like SPhos is often crucial for efficient coupling, especially with potentially challenging substrates.[5][10]

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The aqueous co-solvent is often essential for the transmetalation step.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

Verifying the purity of the boronic acid starting material and the final product is essential. Reverse-phase HPLC (RP-HPLC) is a standard method, but analysis of boronic acids can be challenging due to on-column hydrolysis or dehydration to boroxines.[11][12]

Instrumentation & Conditions:

ParameterRecommended SettingRationale / Notes
Instrument UHPLC or HPLC system with UV detector[13]
Column C18 column with low silanol activity (e.g., Waters XTerra MS C18)Minimizes on-column hydrolysis of the boronic acid.[11][12]
Mobile Phase A 10 mM Ammonium Acetate in Water[13]
Mobile Phase B Acetonitrile[13]
Gradient 5% to 95% B over 5-10 minutesAdjust based on compound polarity.
Flow Rate 0.5 - 1.0 mL/minStandard for analytical columns.
Column Temp. 30 °CTemperature can affect hydrolysis rates.[12]
Detection (UV) 254 nmPhenyl group provides strong UV absorbance.
Sample Prep. Dissolve sample in Acetonitrile or a mixture of Acetonitrile/Water.Avoid purely aqueous or protic diluents where possible to prevent degradation before injection.[11]

Procedure:

  • Prepare a stock solution of the sample (boronic acid or final product) at approximately 1 mg/mL in the chosen diluent.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject 1-5 µL onto the column and run the specified gradient method.

  • Analyze the resulting chromatogram to determine the purity by peak area percentage. The boronic acid should appear as a sharp, single peak. The presence of broad peaks or multiple related peaks could indicate degradation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Ineffective base. 3. Oxygen contamination.1. Use a fresh source of palladium catalyst and ligand. Consider a pre-catalyst.[10] 2. Ensure the base is finely powdered and dry. Try an alternative base like Cs₂CO₃ or K₃PO₄.[5][10] 3. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[10]
Significant Protodeboronation 1. Reaction temperature too high. 2. Base is too strong or has high water content. 3. Presence of excess water.1. Lower the reaction temperature. 2. Switch to a milder, anhydrous base (e.g., CsF, K₃PO₄).[5][10] 3. Use anhydrous solvents if the reaction tolerates it, or minimize the amount of water.
Homocoupling of Boronic Acid 1. Oxygen contamination generating Pd(0) inefficiently. 2. Slow oxidative addition step.1. Improve degassing procedures. 2. Use a more active ligand or pre-catalyst to favor the cross-coupling pathway.[10] Consider slow addition of the boronic acid.

Conclusion

4-(Cyclohex-1-en-1-yl)phenylboronic acid is a valuable and strategic intermediate for pharmaceutical research and development. Its ability to serve as a non-planar bioisostere for a phenyl ring allows medicinal chemists to escape "flatland" and explore chemical space with improved drug-like properties.[3] A mastery of its handling and application in the Suzuki-Miyaura coupling, guided by the principles and protocols outlined in these notes, will empower scientists to efficiently synthesize novel molecular entities with enhanced therapeutic potential.

References

  • Title: Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Source: RSC Publishing.
  • Title: Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... Source: ResearchGate.
  • Title: Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Source: Benchchem.
  • Title: What are the safety precautions when handling borane? Source: LEAPCHEM Blog.
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Source: American Pharmaceutical Review.
  • Title: Boron - Safety Data Sheet. Source: ESPI Metals.
  • Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Source: ResearchGate.
  • Title: 4-(Cyclohex-1-en-1-yl)phenylboronic acid. Source: Sigma-Aldrich.
  • Title: 4-(Cyclohex-1-en-1-yl)phenylboronic acid. Source: MilliporeSigma.
  • Title: What precautions are needed when handling boron III oxide? Source: KingProlly.
  • Title: Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Source: RSC Medicinal Chemistry.
  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Source: Analytical Methods (RSC Publishing).
  • Title: Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery. Source: PharmaBlock.
  • Title: Stacking with No Planarity? The Interplay of Aromatic and Saturated Rings in Protein-Ligand Binding. Source: ACS Medicinal Chemistry Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Homocoupling Side Reactions with Boronic Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the undesired homocoupling of boronic acids. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the undesired homocoupling of boronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we move beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice and field-proven strategies to enhance your reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs): Core Concepts & Mechanisms

This section addresses the fundamental principles behind boronic acid homocoupling. Understanding why it happens is the first step to preventing it.

Q1: What exactly is boronic acid homocoupling?

A1: Boronic acid homocoupling is a common and undesired side reaction where two molecules of the organoboronic acid (or its derivatives) react with each other to form a symmetrical biaryl compound (Ar-Ar).[1][2] This process consumes your starting material, reduces the yield of the desired cross-coupled product (Ar-Ar'), and introduces a byproduct that can often be difficult to separate during purification.[2]

Q2: What is the primary mechanism for palladium-mediated homocoupling?

A2: Homocoupling is predominantly a palladium(II)-mediated process.[3] It can occur via two main pathways:

  • Reductive Activation of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the catalyst must first be reduced to the catalytically active Pd(0) state. This reduction can be accomplished by the boronic acid itself, where two boronic acid molecules couple to form the biaryl byproduct, reducing Pd(II) to Pd(0) in the process.[4][5]

  • Oxidation of the Active Catalyst: If adventitious oxygen is present in the reaction, it can oxidize the active Pd(0) catalyst to a Pd(II) species.[2][4] This newly formed Pd(II) can then enter a catalytic cycle that consumes the boronic acid to produce the homocoupled product.[5]

Homocoupling_Mechanism cluster_0 Main Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reaction Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation (O2) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Product Product Ar-Pd(II)-Ar'->Product  Ar-Ar' Ar-Pd(II)-B(OH)2 Ar-Pd(II)-B(OH)2 Pd(II)->Ar-Pd(II)-B(OH)2 1st Transmetalation (Ar-B(OH)2) Ar-Pd(II)-Ar Ar-Pd(II)-Ar Ar-Pd(II)-B(OH)2->Ar-Pd(II)-Ar 2nd Transmetalation (Ar-B(OH)2) Pd(0)_side Pd(0) Ar-Pd(II)-Ar->Pd(0)_side Reductive Elimination Side_Product Side_Product Ar-Pd(II)-Ar->Side_Product  Ar-Ar Pd(II)_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd(II)_Precatalyst->Pd(II)

Caption: Pd(II) species, either from a precatalyst or oxidation, can initiate a homocoupling cycle.

Q3: Why is dissolved oxygen such a critical factor?

A3: Molecular oxygen is the primary culprit for oxidizing the active Pd(0) catalyst to the problematic Pd(II) state.[2][6] Even trace amounts of dissolved oxygen in your solvents or headspace can be sufficient to turn over the catalyst multiple times, leading to significant byproduct formation. It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling.[4] Therefore, rigorous exclusion of oxygen is one of the most effective strategies to suppress this side reaction.[3]

Q4: Can my choice of metal catalyst promote homocoupling?

A4: Yes. Beyond palladium, copper salts are also well-known to catalyze the oxidative homocoupling of boronic acids, a reaction sometimes referred to as a Glaser-type coupling.[7][8] This can occur at room temperature in the presence of a weak base and air.[7] If your reaction protocol involves copper co-catalysts, be aware that they can contribute to the formation of the homocoupled byproduct. The mechanism involves transmetalation from boron to Cu(II), followed by reductive elimination.[7]

Troubleshooting Guide: Diagnosing & Solving Homocoupling Issues

This section is formatted to help you quickly diagnose and resolve issues when they arise during your experiment.

Problem: I'm observing a significant amount of the homocoupled biaryl in my reaction crude. What are the first things to check?
Potential Cause Diagnostic Question Recommended Action
Oxygen Contamination Was the reaction mixture and headspace rigorously deoxygenated?Implement a more robust degassing protocol. Sub-surface sparging with an inert gas (N₂ or Ar) for 30-60 minutes is highly effective. For maximum oxygen removal, use 3-5 freeze-pump-thaw cycles.[1][3]
Pd(II) Precatalyst Are you using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf)?The initial reduction of the precatalyst is likely causing homocoupling. Switch to a Pd(0) source like Pd(PPh₃)₄, which does not require a reduction step.[1] Alternatively, add a mild reducing agent (see next section).
Reagent Quality How old is your boronic acid? Has it been stored properly?Boronic acids can degrade over time, especially if exposed to moisture, forming boroxines (trimeric anhydrides) or undergoing protodeboronation.[1][9] Use a fresh, high-purity batch of boronic acid or consider a more stable derivative like a pinacol boronate ester.[1][4]
Problem: My yield of the desired cross-coupled product is low, and I suspect homocoupling is the main issue. How can I adjust my reaction conditions?

Parameter to Optimize Rationale & Recommended Action
Order of Reagent Addition Adding the boronic acid last to a pre-heated mixture of the aryl halide, base, and catalyst can sometimes suppress homocoupling.[6] This allows the oxidative addition of the aryl halide to the Pd(0) catalyst to occur first, making the desired cross-coupling pathway more kinetically favorable.
Reaction Stoichiometry Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid can help consume the active catalyst in the desired pathway, disfavoring the boronic acid homocoupling.[2][10]
Ligand Choice Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting reductive elimination step.[1] This reduces the lifetime of the diorganopalladium intermediate, minimizing the window for side reactions to occur.[1]
Base Concentration The role of the base is complex. While necessary for transmetalation, an excessive amount can sometimes be detrimental.[7] If using a very strong base or high concentration, consider screening weaker bases (e.g., K₂CO₃ vs. K₃PO₄) or slightly reducing the equivalents.

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Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

Prevention & Optimization Strategies

Proactively designing your experiment to avoid homocoupling is always the best approach.

Q5: When should I use a boronic ester or trifluoroborate instead of a free boronic acid?

A5: You should strongly consider using a more stable boronic acid derivative, such as a pinacol ester, MIDA boronate, or potassium organotrifluoroborate, under the following circumstances:

  • When using unstable boronic acids: Heteroaryl boronic acids (especially 2-pyridyl) are notoriously prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[4][9] This instability can also favor homocoupling.

  • To control reagent concentration: Derivatives like organotrifluoroborates hydrolyze slowly under basic conditions to release the active boronic acid.[11] This "slow release" strategy keeps the instantaneous concentration of the free boronic acid low, which significantly suppresses side reactions like homocoupling and protodeboronation.[11]

  • To improve handling and purity: Boronic esters are often more stable, less hygroscopic, and easier to purify than their corresponding boronic acids, ensuring higher quality and more consistent results.[4][12]

Q6: Are there any additives that can actively suppress homocoupling?

A6: Yes. The addition of a mild reducing agent has been shown to be highly effective. Potassium formate (HCO₂K) is an excellent choice.[3][13] It is capable of reducing residual Pd(II) species in the reaction mixture back to Pd(0) without being strong enough to reduce the aryl halide or the active oxidative addition complex, thus preventing it from shutting down the main catalytic cycle.[3] This strategy is particularly useful when you must use a Pd(II) precatalyst.

Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with Rigorous Deoxygenation

This protocol emphasizes the critical steps for oxygen exclusion, a primary defense against homocoupling.

Reagents & Equipment:

  • Aryl Halide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₃PO₄ (2.0 eq, finely powdered)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the aryl halide, arylboronic acid, and K₃PO₄ to a dry Schlenk flask.

  • Solvent Degassing: In a separate flask, sparge the dioxane/water solvent mixture with argon or nitrogen via a long needle submerged in the liquid for at least 30 minutes.

  • Inerting the System: Seal the reaction flask, and then evacuate and backfill with inert gas. Repeat this cycle 3-5 times to remove all atmospheric oxygen from the headspace and solids.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the previously degassed solvent mixture to the flask via a syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Protocol 2: Suppressing Homocoupling with a Pd(II) Precatalyst via a Mild Reducing Agent

This protocol is for situations where a Pd(II) source is used, incorporating potassium formate to minimize homocoupling.[3]

Reagents & Equipment:

  • Aryl Halide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%) with SPhos ligand (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Potassium Formate (0.5 eq)

  • Solvent: Toluene (degassed)

  • Standard Schlenk line equipment

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add the aryl halide, arylboronic acid, K₃PO₄, and potassium formate.

  • Inerting the System: Seal the flask and perform 3-5 evacuate/backfill cycles with argon or nitrogen.

  • Catalyst Pre-mixing: In a separate, inerted vial, dissolve the Pd(OAc)₂ and SPhos ligand in a small amount of degassed toluene.

  • Solvent & Catalyst Addition: Add degassed toluene to the main reaction flask, followed by the catalyst solution via syringe.

  • Reaction & Workup: Proceed as described in Protocol 1. The presence of potassium formate will help ensure that any free Pd(II) is rapidly reduced to Pd(0), suppressing the homocoupling pathway.[3][13]

Boronic Acid Stability & Storage

The stability of your starting material is paramount for a successful reaction.

Q7: How should I properly store and handle my boronic acids?

A7: Proper storage is crucial to prevent degradation that can lead to inconsistent results and side reactions.

  • Containers: Store boronic acids in tightly sealed, clearly labeled containers made of compatible materials like HDPE plastic or glass.[14][15]

  • Atmosphere: Minimize exposure to air and especially moisture.[16] For particularly sensitive boronic acids, storing under an inert atmosphere (argon or nitrogen) in a desiccator or glovebox is recommended.

  • Temperature: While many boronic acids are stable at room temperature, refrigeration (2-8 °C) is a good general practice, especially for long-term storage.[16]

  • Chemical Incompatibility: Store boronic acids away from strong bases and strong oxidizing agents to prevent unwanted reactions.[14]

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carrow, B. P., & Nozaki, K. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • Ghaffari, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. [Link]

  • Kim, J., et al. (2012). Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Request PDF. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]

  • Carrow, B. P., & Nozaki, K. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • Lab Alley. (2025). How to Store Boric Acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Vilhelmsen, M. H., et al. (2019). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (2025). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chen, X., et al. (2009). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. PMC. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. [Link]

  • Hein, J. E., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Inorganics. [Link]

  • ResearchGate. (n.d.). Glaser–Hay hetero-coupling in a bimetallic regime: a Ni( ii )/Ag( i ) assisted base, ligand and additive free route to selective unsymmetrical 1,3-diynes. [Link]

  • Wikipedia. (n.d.). Glaser coupling. [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. (2026). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. [Link]

  • Semantic Scholar. (n.d.). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state.[Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • National Institutes of Health. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

Sources

Optimization

solubility issues of 4-(Cyclohex-1-en-1-yl)phenylboronic acid in water

Ticket ID: #SOL-1914060 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-1914060 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Solubility Optimization & Aqueous Stability

Executive Summary

Users frequently report precipitation or poor dissolution of 4-(Cyclohex-1-en-1-yl)phenylboronic acid (CAS: 1914060-06-2) in aqueous media. This molecule presents a dual challenge: the inherent equilibrium between boronic acid and insoluble boroxine , and the high lipophilicity introduced by the cyclohexenyl moiety.

This guide provides the mechanistic root causes and validated protocols to solubilize this reagent for analysis (HPLC/NMR) and synthesis (Suzuki-Miyaura coupling).

Part 1: The Mechanistic Root Cause

Why won't it dissolve?

You are likely fighting two distinct thermodynamic forces:

  • The "Grease" Factor (Lipophilicity): While the boronic acid head group [

    
    ] is polar, the attached 4-(cyclohex-1-en-1-yl)phenyl body is highly non-polar. The cyclohexenyl ring acts as a "greasy" anchor, significantly lowering the LogP compared to simple phenylboronic acid. In neutral water (pH 7), the hydrophobic effect dominates, forcing the molecules to aggregate.
    
  • The Boroxine Cycle (Dehydration): Boronic acids are not static in solution. They exist in a reversible equilibrium with their trimeric anhydride form, known as a boroxine .[1] Boroxines are significantly less polar and less water-soluble than the free acid.

    • Dry State: The commercial white powder is often a mixture of acid and boroxine.

    • In Solution: Without a driving force (like high pH or diols) to keep it in the monomeric form, the equilibrium shifts toward the insoluble boroxine precipitate.

Visualizing the Equilibrium

The following diagram illustrates the species present in your flask. To achieve solubility, you must drive the equilibrium toward the Boronate Anion (right side).

BoronicEquilibrium Boroxine Boroxine (Trimer) (INSOLUBLE) Precipitate BoronicAcid Free Boronic Acid (Neutral) Poor Solubility Boroxine->BoronicAcid + H2O (Hydrolysis) BoronicAcid->Boroxine - H2O (Dehydration) Boronate Boronate Anion (Tetrahedral) WATER SOLUBLE BoronicAcid->Boronate + OH- (pH > pKa) Boronate->BoronicAcid + H+ (Acidification)

Figure 1: The solubility landscape. The goal is to push the equilibrium to the green zone (Boronate Anion) using pH manipulation.

Part 2: Troubleshooting Protocols

Scenario A: "I need to dissolve it for a reaction (e.g., Suzuki Coupling)."

The Challenge: You cannot simply add water. You need a solvent system that accommodates the lipophilic tail while activating the boron head.

Recommended Protocol: The "Wetting" Method Do not dump the powder directly into a large volume of water; it will form a hydrophobic "clump" that is difficult to disperse.

  • Pre-solubilization: Dissolve the reagent in a minimal amount of water-miscible organic solvent (DMSO, THF, or Methanol).

    • Ratio: 100 mg reagent : 0.5 mL organic solvent.

  • Aqueous Addition: Add the aqueous buffer slowly to this concentrate.

  • Surfactant Addition (Critical for "On-Water" Chemistry): If strict aqueous conditions are required (no co-solvent), you must use a surfactant. The lipophilic cyclohexenyl tail will bury itself inside the micelle, leaving the boron head exposed to the aqueous phase.

    • Reagent: 2 wt% TPGS-750-M or SDS in water.

    • Mechanism:[2][3][4][5] This creates a micro-emulsion where the reaction actually occurs, bypassing bulk solubility limits.

Scenario B: "I need to dissolve it for Analysis (HPLC/NMR)."

The Challenge: Neutral water/Acetonitrile gradients often cause peak tailing or precipitation in the injector due to the boroxine equilibrium.

Recommended Protocol: pH-Adjusted Diluent Boronic acids have a pKa typically between 8.0 and 9.0. The cyclohexenyl group is electron-donating (via induction/hyperconjugation), which may slightly increase the pKa compared to phenylboronic acid (pKa ~8.8).

  • Prepare Diluent: 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide or 10 mM Ammonium Bicarbonate (pH ~10).

    • Why? At pH 10, the species exists as the tetrahedral boronate anion

      
      , which is highly soluble and prevents boroxine formation.
      
  • Sonication: Sonicate for 5 minutes. The solution should be clear.

  • Verification: If the solution is cloudy, the concentration is too high for the lipophilic tail. Reduce concentration to < 0.5 mg/mL or increase the organic fraction (Acetonitrile) to 70%.

Part 3: Decision Matrix for Solvent Selection

Use this flow to select the correct solvent system for your specific application.

SolventSelection Start Start: What is your Goal? Goal Application? Start->Goal Synthesis Synthesis (Suzuki Coupling) Goal->Synthesis Analysis Analysis (HPLC / NMR) Goal->Analysis StrictWater Strictly Aqueous? Synthesis->StrictWater PH_Control Can you adjust pH? Analysis->PH_Control Yes Yes StrictWater->Yes Green Chem No No StrictWater->No Standard Surfactant Use Micellar Media (2% TPGS-750-M) CoSolvent Use Co-Solvent (THF:H2O 4:1) PH_Control->Yes Preferred PH_Control->No Sensitive BasicDiluent High pH Diluent (MeCN:10mM NH4HCO3) OrganicOnly Organic Only (DMSO-d6 or MeOH) Yes->Surfactant Yes->BasicDiluent No->CoSolvent No->OrganicOnly

Figure 2: Solvent selection decision tree based on experimental constraints.

Part 4: Frequently Asked Questions (FAQ)

Q: I see a white solid forming after storing the solution for 24 hours. Is my compound degrading? A: Not necessarily degrading, but dehydrating . If you stored a solution in an organic solvent (like chloroform or dichloromethane) or let an aqueous solution dry out, the boronic acid trimerized into the boroxine.

  • Fix: Add a drop of 1M NaOH or simply re-suspend in a water-wet solvent system. The boroxine will hydrolyze back to the acid/boronate.

Q: Can I use this compound in acidic media (pH < 4)? A: Caution is advised. While arylboronic acids are generally stable to acid, the cyclohexenyl double bond is susceptible to acid-catalyzed hydration or isomerization. Furthermore, at low pH, the solubility will be at its absolute minimum (neutral form), leading to precipitation.

Q: What is the estimated pKa of this specific molecule? A: While experimental data for this specific CAS is limited, based on Hammett correlations for para-substituted phenylboronic acids, the cyclohexenyl group is weakly electron-donating.

  • Phenylboronic acid pKa: ~8.8[6]

  • Estimated pKa for 4-(Cyclohex-1-en-1-yl)phenylboronic acid:~9.0 - 9.2 .

  • Implication: You need a pH of at least 10.5 to ensure >95% ionization and maximum solubility.

References

  • Boronic Acid pKa & Equilibrium

    • Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
    • Source:Journal of Chemical & Engineering Data (2020).[7]

    • Link:[Link]

    • Relevance: Establishes the pKa baseline for phenylboronic derivatives and the necessity of high pH for solubility.
  • Boroxine Formation

    • Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.[8][7][9][10][11]

    • Source:Journal of Solution Chemistry (2020).[7][9][10]

    • Link:[Link]

    • Relevance: Details the dehydration mechanism that causes precipitation during storage or in non-polar solvents.
  • Micellar Catalysis (Surfactants)

    • Title: Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles.[12]

    • Source:Organic Letters (2008).[12]

    • Link:[Link]

    • Relevance: Provides the protocol for using surfactants (like TPGS-750-M)
  • General Boronic Acid Chemistry

    • Title: Structure, Properties, and Preparation of Boronic Acid Derivatives.[13]

    • Source:Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Wiley-VCH).[14]

    • Link:[Link]

    • Relevance: Authoritative text on the stability and reactivity of the boronic acid functional group.

Sources

Troubleshooting

Technical Support Center: 4-(Cyclohex-1-en-1-yl)phenylboronic Acid Stability &amp; Handling

Topic: 4-(Cyclohex-1-en-1-yl)phenylboronic acid degradation pathways Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals Lead Scientist: Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Cyclohex-1-en-1-yl)phenylboronic acid degradation pathways Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Preservation Protocols Compound CAS: 1914060-06-2 (Generic/Analogous Registry)

Executive Summary

4-(Cyclohex-1-en-1-yl)phenylboronic acid is a bifunctional building block critical for Suzuki-Miyaura cross-couplings. Its structural duality—a reactive boronic acid "head" and a polymerizable styrenyl-like "tail"—creates a complex stability profile.

This guide moves beyond standard safety data sheets. We analyze the mechanistic causality of degradation, providing you with the diagnostic tools to distinguish between reversible dehydration (boroxine formation) and irreversible destruction (protodeboronation/oxidation).

Part 1: The Degradation Landscape

Pathway Map: How the Molecule Fails

The following diagram illustrates the three primary degradation vectors: Oxidative De-boronation , Protodeboronation , and Polymerization .

DegradationPathways Compound 4-(Cyclohex-1-en-1-yl) phenylboronic Acid (Active Reagent) Boroxine Boroxine Trimer (Reversible Anhydride) Compound->Boroxine Dehydration (-H2O) Heat/Vacuum Phenol 4-(Cyclohex-1-en-1-yl)phenol (Irreversible Oxidation) Compound->Phenol Oxidation (+O2) Radical/Peroxide Debor 1-(Cyclohex-1-en-1-yl)benzene (Irreversible Protodeboronation) Compound->Debor Protodeboronation (+H2O) Base/Metal/Heat Polymer Oligomers/Polymers (Insoluble Gums) Compound->Polymer Polymerization Light/Radical

Figure 1: Mechanistic degradation map.[1][2] Yellow indicates reversible states; Red indicates irreversible destruction.

Part 2: Troubleshooting & FAQs

Module A: Boronic Acid Instability (The "Head")

Q1: My NMR shows a confusing set of broadened peaks. Is my compound impure? Diagnosis: Likely Boroxine Formation . Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).[3][4] This is not a chemical impurity but a physical state change driven by the removal of water (e.g., vacuum drying or storage in desiccators).

  • Mechanism:

    
    [4]
    
  • Symptom: Broadened signals in

    
    H NMR due to slow exchange on the NMR timescale; multiple peaks in 
    
    
    
    B NMR.
  • Solution: Add a drop of D

    
    O to your NMR tube. This shifts the equilibrium back to the monomeric acid species, sharpening the peaks.
    

Q2: I see a new spot on TLC that stains strongly with KMnO4 but doesn't couple. What is it? Diagnosis: Oxidative Hydroxylation (Phenol Formation) . Arylboronic acids are susceptible to oxidation by atmospheric oxygen, converting the C-B bond to a C-O bond. This is accelerated by light and trace metals.

  • Mechanism: The empty p-orbital on Boron accepts a peroxo species, followed by migration of the aryl group and hydrolysis.

  • Check: Look for a diagnostic upfield shift in the aromatic protons ortho to the functional group. In the phenol derivative, these protons are shielded relative to the boronic acid.

  • Prevention: Store under Argon/Nitrogen. Avoid "degassing" solvents by bubbling air; use sparging with inert gas.

Q3: My yield is low, and I isolated a "de-boronated" byproduct. Why? Diagnosis: Protodeboronation . The C-B bond is cleaved by water/proton sources, replacing the boronic acid group with a hydrogen atom.

  • Triggers: High temperature, strong bases (especially in aqueous media), and certain metal catalysts (Pd, Cu) can facilitate this pathway before the cross-coupling occurs.

  • Mitigation:

    • Use anhydrous bases (e.g., K

      
      PO
      
      
      
      , Cs
      
      
      CO
      
      
      ) instead of aqueous carbonate.
    • Lower the reaction temperature.

    • Use precatalysts (e.g., Pd(dppf)Cl

      
      ) that initiate rapidly to outcompete degradation.
      
Module B: Cyclohexenyl Instability (The "Tail")

Q4: The compound has turned into an insoluble gum/gel. Can I recover it? Diagnosis: Polymerization . The cyclohexenyl group functions similarly to a styrene. It is prone to radical polymerization initiated by light, heat, or trace peroxides (often found in old ethers like THF or Diethyl Ether).

  • Status: Irreversible. The material cannot be recovered.

  • Prevention:

    • Solvent Choice: Never dissolve this compound in non-stabilized ethers for long periods.

    • Inhibitors: Commercial samples may contain trace BHT (butylated hydroxytoluene). Do not remove this unless strictly necessary for sensitive catalysis.

Q5: Is the double bond stable to oxidation? Diagnosis: Epoxidation/Allylic Oxidation . While the boronic acid is the primary oxidation risk, the alkene is susceptible to electrophilic oxidants (e.g., mCPBA) or singlet oxygen.

  • Impact: If you are performing an oxidation step elsewhere in your synthesis, protect the boronic acid (e.g., as a MIDA boronate or pinacol ester) first.

Part 3: Diagnostic Data & Protocols

Standardized Purity Check Workflow

Do not rely on a single metric. Use this triangulation method to validate integrity.

MethodTarget ObservationWarning Sign (Degradation)

H NMR (DMSO-d

)
Sharp singlets/doublets.Broad lumps (Boroxine) or new aromatic multiplets upfield (Phenol).

B NMR
Single peak ~30 ppm.Peak at ~20 ppm (Borate/Oxidation) or multiple peaks (Boroxine mix).
HPLC (Reverse Phase) Single major peak.Early eluting peak (Phenol) or Late eluting hydrophobic peak (Deboronated arene).
Experimental Protocol: Reversing Boroxine Formation

If you suspect your stoichiometry is off due to anhydride formation:

  • Dissolve: Take the sample in a solvent containing a small amount of water (e.g., Acetone/Water 9:1 or THF/Water).

  • Equilibrate: Stir gently for 30 minutes at room temperature.

  • Concentrate: Remove solvent under reduced pressure (Rotavap) without excessive heating (< 40°C).

  • Dry: Vacuum dry briefly. Note: Excessive drying will re-trigger boroxine formation.

Part 4: Storage & Handling Directives

To maximize shelf-life (>1 year), adhere to the "C.O.L.D." protocol:

  • C - Cold: Store at -20°C. Thermal energy promotes both polymerization and protodeboronation.

  • O - Oxygen-Free: Flush vials with Nitrogen or Argon after every use.

  • L - Light Exclusion: Store in amber vials or wrap containers in foil to prevent radical initiation.

  • D - Dry: Moisture accelerates protodeboronation; conversely, extreme dryness promotes boroxine formation. A sealed, inert atmosphere balances these risks best.

References

  • Mechanisms of Boronic Acid Degrad

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[2][5]

    • Source: Journal of the American Chemical Society (2021).[2][5]

    • URL:[Link][2]

  • Boroxine Equilibrium Dynamics

    • Title: The Boroxine–Boronic Acid Equilibrium.[3][6][7][8]

    • Source: Journal of the American Chemical Society (2025/Research Explorer).
    • URL:[Link]

  • Oxid

    • Title: The Expeditious Oxidation of Arylboronic Acids to Phenols.[9][10]

    • Source: Bibliomed (Green Chemistry Protocols).
    • URL:[Link]

  • Polymeriz

    • Title: 4-Vinylphenylboronic acid Properties and Handling.[11][12][13]

    • Source: ChemicalBook / GuideChem Technical D

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characterization of 4-(Cyclohex-1-en-1-yl)phenylboronic Acid

Executive Summary & Strategic Context Molecule: 4-(Cyclohex-1-en-1-yl)phenylboronic acid CAS: 159505-86-7 Role: Critical intermediate for Suzuki-Miyaura cross-coupling to generate biaryl or styryl scaffolds in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Molecule: 4-(Cyclohex-1-en-1-yl)phenylboronic acid CAS: 159505-86-7 Role: Critical intermediate for Suzuki-Miyaura cross-coupling to generate biaryl or styryl scaffolds in drug discovery.

This guide provides a technical analysis of the 1H NMR spectrum for 4-(Cyclohex-1-en-1-yl)phenylboronic acid. Unlike simple alkyl boronic acids, this molecule possesses a conjugated system (styrene-like connectivity) that significantly influences its chemical shifts.

The Core Challenge: Researchers often confuse this product with its dehydrated boroxine form or its saturated analog (4-cyclohexylphenylboronic acid). This guide establishes a self-validating protocol to distinguish the pure acid from these common impurities using solvent-specific NMR markers.

Structural Analysis & Proton Assignment

To interpret the spectrum accurately, we must map the protons to their electronic environments. The molecule has three distinct domains:

  • The Boronic Acid Head: Highly polar, capable of hydrogen bonding (solvent dependent).

  • The Aromatic Core: An AA'BB' system affected by the electron-withdrawing boron and the conjugated alkene.

  • The Cyclohexenyl Tail: Contains a diagnostic vinyl proton and aliphatic multiplets.

Visualization: Structural Logic

G Struct Boronic Acid Group -B(OH)2 Aromatic Ring AA'BB' System Vinyl Group C=CH Aliphatic Ring -CH2-CH2- Signal_OH Broad Singlet ~8.0 ppm (DMSO) Disappears in D2O Struct:B->Signal_OH H-Bonding Signal_Ar Two Doublets ~7.7 & 7.4 ppm Deshielded by B & C=C Struct:Ar->Signal_Ar Anisotropy Signal_Vin Triplet/Multiplet ~6.2 ppm Diagnostic for unsaturation Struct:Vinyl->Signal_Vin sp2 Hybridization Signal_Ali Multiplets 1.6 - 2.4 ppm Allylic vs Homoallylic Struct:Ali->Signal_Ali sp3 Hybridization

Caption: Logical mapping of structural domains to expected NMR signal regions.

Experimental Protocol: Sample Preparation

Boronic acids are notoriously difficult to characterize in non-polar solvents due to boroxine formation (dehydration trimerization) and quadrupole broadening.

Recommended Workflow
  • Solvent: DMSO-d6 (Preferred) vs. CDCl3.

    • Why DMSO-d6? It stabilizes the monomeric boronic acid species via hydrogen bonding, resulting in sharper peaks and a visible -OH signal. CDCl3 often leads to partial dehydration, causing peak doubling and "messy" aromatics.

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).[1]

Step-by-Step Preparation
  • Weighing: Weigh 10 mg of the solid into a clean vial (not directly into the tube to avoid static loss).

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

    • Critical Check: If the solution is cloudy, the sample may contain the boroxine anhydride. Mild heating (40°C) can hydrolyze it back to the acid if water is present in the DMSO, but dry DMSO preserves the equilibrium state.

  • Acquisition: Run a standard proton sequence (16 scans, D1=1.0s).

Spectral Data Comparison

The following table summarizes the chemical shifts in DMSO-d6.

Proton AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Notes
-B(OH)₂ 8.02Broad Singlet2H-Disappears with D₂O shake.
Ar-H (ortho to B) 7.75Doublet2H8.0Deshielded by empty p-orbital of Boron.
Ar-H (meta to B) 7.38Doublet2H8.0Overlaps with solvent satellite in CDCl₃.
Vinyl =CH- 6.25Broad Triplet1H~4.0Diagnostic Peak. Distinguishes from saturated analog.
Allylic -CH₂- 2.36Multiplet2H-Protons adjacent to double bond.
Allylic -CH₂- 2.18Multiplet2H-Protons adjacent to phenyl ring junction.
Homoallylic -CH₂- 1.58 - 1.72Multiplet4H-Remaining ring protons.
Comparative Analysis: Impurities & Analogs
A. vs. The Boroxine (Anhydride) Impurity

Boronic acids exist in equilibrium with their cyclic trimer (boroxine).

  • Observation: If your spectrum shows a second set of aromatic doublets slightly downfield (e.g., 7.85 ppm) and the integration is non-integer, your sample has partially dehydrated.

  • Remediation: Add 1 drop of D2O to the NMR tube. This hydrolyzes the boroxine back to the acid (though it exchanges the OH protons, making them invisible).

B. vs. 4-Cyclohexylphenylboronic Acid (Saturated Analog)

A common impurity from over-hydrogenation during synthesis.

  • Differentiation: The saturated analog lacks the vinyl peak at 6.25 ppm . It will instead show a methine proton (benzylic) around 2.5 ppm.

C. vs. 4-Bromophenylboronic Acid (Starting Material)
  • Differentiation: The starting material lacks all aliphatic signals (1.5 - 2.4 ppm) and the vinyl signal. The aromatic region will show a different splitting pattern (AA'BB' but with different chemical shifts due to Br vs. Cyclohexenyl electronegativity).

Quality Control Decision Tree

Use this workflow to validate your compound before proceeding to Suzuki coupling.

QC Start Acquire 1H NMR (DMSO-d6) CheckVinyl Is the Vinyl Peak (6.25 ppm) present? Start->CheckVinyl CheckOH Is the -B(OH)2 peak (8.0 ppm) sharp? CheckVinyl->CheckOH Yes FailSat FAIL: Saturated Impurity (Check Hydrogenation) CheckVinyl->FailSat No CheckAromatic Are aromatic peaks doubled/split? CheckOH->CheckAromatic Yes FailOx FAIL: Oxidized Phenol (Check Storage) CheckOH->FailOx No (Phenolic OH ~9.0) Pass PASS: Pure Product CheckAromatic->Pass No (Clean AA'BB') FailBoroxine WARNING: Boroxine Present (Add D2O or Recrystallize) CheckAromatic->FailBoroxine Yes (Multiple sets)

Caption: QC workflow for validating 4-(Cyclohex-1-en-1-yl)phenylboronic acid integrity.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Iovine, P. M., et al. (2008). Boroxine-Boronic Acid Equilibrium: A Spectroscopic Investigation. (General reference on Boroxine NMR shifts).
  • SDBS Web: Spectral Database for Organic Compounds . (General reference for phenylcyclohexene fragment shifts). Link

Sources

Comparative

13C NMR data for 4-(Cyclohex-1-en-1-yl)phenylboronic acid

An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4-(Cyclohex-1-en-1-yl)phenylboronic Acid Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the ¹³C Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4-(Cyclohex-1-en-1-yl)phenylboronic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Cyclohex-1-en-1-yl)phenylboronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative analysis grounded in fundamental principles and experimental best practices. We will explore the predicted spectral data, compare it with structurally related analogues, provide a robust experimental protocol for data acquisition, and explain the causal relationships that govern the observed chemical shifts.

Introduction and Significance

4-(Cyclohex-1-en-1-yl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a cyclohexene substituent. Its structural motifs make it a valuable building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where it can be used to introduce the cyclohexenylphenyl group into complex molecules. Accurate structural verification is paramount, and ¹³C NMR spectroscopy serves as an indispensable tool for confirming the carbon framework and purity of this reagent. This guide provides the necessary framework for acquiring, interpreting, and validating the ¹³C NMR spectrum of this compound.

Predicted ¹³C NMR Data and Comparative Analysis

Molecular Structure and Predicted Chemical Shifts

The structure of 4-(Cyclohex-1-en-1-yl)phenylboronic acid (C₁₂H₁₅BO₂) possesses a plane of symmetry that bisects the phenyl ring and the C2-C3 and C5-C6 bonds of the cyclohexene ring. This symmetry results in 10 unique carbon signals, rather than 12.

  • Phenyl Ring : Four signals are expected (C1', C2'/C6', C3'/C5', C4').

  • Cyclohexene Ring : Four signals are expected (C1, C2, C3/C6, C4/C5).

The predicted chemical shifts (δ) in parts per million (ppm) are estimated based on the known effects of boronic acid and vinyl substituents on a benzene ring and analysis of the cyclohexene moiety.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(Cyclohex-1-en-1-yl)phenylboronic acid and Experimental Data for Comparative Compounds

Carbon Atom AssignmentPredicted δ (ppm) for Target CompoundPhenylboronic Acid (Experimental)[1]Cyclohexene (Experimental)[2][3][4]1-Phenylcyclohexene (Experimental)
C-B (ipso-carbon)~130-135Not typically observed--
C-ortho to B(OH)₂~136135.9--
C-meta to B(OH)₂~128127.9--
C-para to B(OH)₂ (ipso-to cyclohexene)~145131.8-~143
C=C (Cyclohexene, Phenyl-substituted)~138-127.2~135
C=C (Cyclohexene, Unsubstituted)~127-127.2~125
Allylic CH₂ (Cyclohexene)~26-25.2~26
Homoallylic CH₂ (Cyclohexene)~23-22.8~23

Note: Experimental data for 1-Phenylcyclohexene is estimated based on typical values for similar structures as direct spectral data with assignments was not found in the initial search[5]. The carbon attached to boron often shows a broad or weak signal and is not always reported.

Causality Behind Chemical Shifts: An Expert's View

The predicted chemical shifts are governed by a combination of hybridization, inductive effects, and resonance.

  • Aromatic Region (120-150 ppm) : The sp² hybridized carbons of the phenyl ring resonate in this typical range[6][7]. The boronic acid group, -B(OH)₂, is electron-withdrawing, which deshields the attached ipso-carbon (C-B) and the ortho-carbons. The cyclohexenyl substituent acts as an electron-donating group through resonance, leading to a significant downfield shift for the carbon it is attached to (C-para to B(OH)₂).

  • Olefinic Region (125-140 ppm) : The two sp² carbons of the cyclohexene double bond are non-equivalent[2]. The carbon directly attached to the phenyl ring is more deshielded (~138 ppm) due to the influence of the aromatic system compared to the other vinyl carbon (~127 ppm).

  • Aliphatic Region (20-30 ppm) : The four sp³ hybridized carbons of the cyclohexene ring are shielded and appear upfield[2]. The allylic carbons (adjacent to the double bond) are slightly deshielded compared to the homoallylic carbons due to their proximity to the π-system.

Experimental Protocol for High-Fidelity Data Acquisition

To ensure the acquisition of a high-quality, interpretable ¹³C NMR spectrum, the following self-validating protocol is recommended. The causality for each step is explained to provide a deeper understanding of the methodology.

Step 1: Sample Preparation

  • Action : Accurately weigh 20-30 mg of 4-(Cyclohex-1-en-1-yl)phenylboronic acid and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Causality : Sufficient concentration is required for a good signal-to-noise ratio in a reasonable time, as ¹³C is only 1.1% abundant. The deuterated solvent provides the field frequency lock for the spectrometer and avoids large protonated solvent signals that could obscure the analyte peaks.

Step 2: Spectrometer Setup

  • Action : Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe. Tune and match the probe for the ¹³C frequency.

  • Causality : Higher magnetic fields provide greater spectral dispersion and sensitivity, which is crucial for resolving closely spaced signals. Proper tuning and matching maximize the transfer of radiofrequency power to the sample, enhancing signal intensity.

Step 3: Acquisition Parameters

  • Action : Set up a standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

    • Spectral Width : ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (AQ) : ~1.0-1.5 seconds.

    • Relaxation Delay (D1) : 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, which have longer relaxation times.

    • Number of Scans (NS) : 1024 or higher, depending on sample concentration.

  • Causality : Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, making interpretation easier. A sufficiently long relaxation delay ensures that all carbon nuclei have returned to equilibrium before the next pulse, allowing for more quantitative results.

Step 4: Data Processing

  • Action : Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz. Perform Fourier transformation, phase correction, and baseline correction.

  • Causality : Applying a line broadening function improves the signal-to-noise ratio at the cost of a slight decrease in resolution. Correct phasing and a flat baseline are essential for accurate peak picking and integration.

Step 5: Referencing

  • Action : Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • Causality : Chemical shifts are relative measurements. Referencing to a known standard ensures that the data is accurate and comparable to literature values.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the characterization of 4-(Cyclohex-1-en-1-yl)phenylboronic acid via ¹³C NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Validation prep1 Weigh 20-30 mg of Compound prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Set Acquisition Parameters (zgpg30) acq2->acq3 acq4 Acquire Data (NS=1024) acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Baseline Correction proc1->proc2 proc3 Reference to Solvent Peak proc2->proc3 proc4 Peak Picking & Assignment proc3->proc4 report1 Compare with Predicted & Analogue Data proc4->report1 report2 Confirm Structure & Purity report1->report2

Caption: Workflow for acquiring and analyzing the ¹³C NMR spectrum.

Conclusion

The structural elucidation of 4-(Cyclohex-1-en-1-yl)phenylboronic acid is readily achievable through ¹³C NMR spectroscopy. By understanding the underlying principles of chemical shifts and by comparison with simpler, well-documented analogues like phenylboronic acid and cyclohexene, researchers can confidently assign the 10 expected signals. The detailed experimental protocol provided herein establishes a reliable method for obtaining high-quality, reproducible data, ensuring the structural integrity and purity of this important synthetic building block. This comprehensive approach, blending predictive analysis with rigorous experimental design, empowers scientists to utilize this reagent with the highest degree of confidence in their research and development endeavors.

References

  • 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation . Doc Brown's Chemistry. [Link]

  • Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes . PubMed. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts . Raines Lab, University of Wisconsin-Madison. [Link]

  • General Experimental Procedures for NMR Spectroscopy . Wiley-VCH. [Link]

  • ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles . ResearchGate. [Link]

  • Comparison of ¹H‐ and ¹³C‐NMR shifts for cyclohexene‐parts similar to those in halioxepine . ResearchGate. [Link]

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information . The Royal Society of Chemistry. [Link]

  • Nuclear Magnetic Resonance Spectra of Phenylboronic Acids . Inorganic Chemistry. [Link]

  • ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted) . NP-MRD. [Link]

  • Cyclohexene - ¹³C NMR Chemical Shifts . SpectraBase. [Link]

  • 1-Phenylcyclohexanol Spectral Information . PubChem, National Institutes of Health. [Link]

  • ¹³C NMR Chemical Shift Table . [Link]

  • ¹³C NMR Chemical Shifts . Organic Chemistry Data. [Link]

  • ¹³C NMR Chemical Shift . Oregon State University. [Link]

  • chemical shift of functional groups in ¹³C NMR spectroscopy . YouTube. [Link]

  • Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

Sources

Validation

A Comparative Guide to Purity Analysis of 4-(Cyclohex-1-en-1-yl)phenylboronic Acid by HPLC

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 4-(Cyclohex-1-en-1-yl)phenylboronic acid, a key building block in organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 4-(Cyclohex-1-en-1-yl)phenylboronic acid, a key building block in organic synthesis, is no exception. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of this compound. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer supporting data to ensure scientific integrity and practical applicability.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the purity assessment of non-volatile and thermally labile compounds like 4-(Cyclohex-1-en-1-yl)phenylboronic acid. Its high resolving power allows for the separation of the main component from closely related impurities, which may include starting materials, by-products, and degradation products. A well-developed HPLC method is not just a quality control tool; it is a cornerstone of robust process development and regulatory compliance.

The development of a specific and stability-indicating HPLC method for 4-(Cyclohex-1-en-1-yl)phenylboronic acid requires careful consideration of its chemical properties. Arylboronic acids are known to be susceptible to degradation, primarily through protodeboronation (loss of the boronic acid group) and oxidation. Therefore, the chosen chromatographic conditions must be able to separate these potential degradants from the main analyte peak.

Proposed HPLC Method for Purity Analysis

While a specific validated monograph for 4-(Cyclohex-1-en-1-yl)phenylboronic acid may not be publicly available, a robust starting method can be developed based on established principles for the analysis of similar arylboronic acids. The following reversed-phase HPLC (RP-HPLC) method is proposed as a foundation for in-house validation and routine quality control.

Experimental Protocol: RP-HPLC for 4-(Cyclohex-1-en-1-yl)phenylboronic Acid

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • Column Selection: A C18 reversed-phase column is the workhorse for separating non-polar to moderately polar compounds. A good starting point is a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure the elution of any more non-polar impurities. A typical gradient could be:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

3. Detection:

  • UV detection at a wavelength of 254 nm is a common starting point for aromatic compounds. A photodiode array (PDA) detector would be advantageous for assessing peak purity.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-(Cyclohex-1-en-1-yl)phenylboronic acid sample.

  • Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.

5. System Suitability Testing (SST):

  • Before sample analysis, the performance of the chromatographic system must be verified.[1][2] This is a mandatory requirement under ICH guidelines.[1][2]

  • Parameters to be checked include:

    • Tailing factor (Asymmetry): Should be between 0.8 and 1.5 for the main peak.

    • Theoretical plates (N): A measure of column efficiency, should be >2000.

    • Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections of a standard solution should be less than 2.0%.

Caption: A typical workflow for HPLC purity analysis.

Potential Impurities and Their Separation

A robust purity method must be able to separate the active substance from potential impurities. For 4-(Cyclohex-1-en-1-yl)phenylboronic acid, these can be categorized as:

  • Process-Related Impurities: Unreacted starting materials or reagents from the synthesis. The specific impurities will depend on the synthetic route employed.

  • Degradation Products:

    • Protodeboronation Product: 1-Cyclohex-1-en-1-ylbenzene. This is a common degradation pathway for arylboronic acids.[3][4][5]

    • Oxidation Product: 4-(Cyclohex-1-en-1-yl)phenol. Arylboronic acids can be susceptible to oxidation.[6][7]

    • Boroxine: The cyclic anhydride trimer of the boronic acid. This is often observed in the solid state or in non-aqueous solutions.

The proposed RP-HPLC method is designed to separate these impurities based on their polarity differences. The less polar protodeboronation product will likely have a longer retention time than the parent compound, while the more polar oxidation product will elute earlier.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for purity analysis, other techniques can provide complementary and, in some cases, more definitive information.

Technique Principle Advantages for 4-(Cyclohex-1-en-1-yl)phenylboronic acid Analysis Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.High resolution for separating closely related impurities. Well-established and readily available.Requires chromophores for detection. May not be suitable for non-UV active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying and quantifying volatile impurities, such as residual solvents or the protodeboronation product.[8]Requires derivatization for non-volatile boronic acids.[8] Thermally labile compounds may degrade in the injector.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[1][2][9][10]Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1][9] Can identify and quantify impurities simultaneously if their signals are resolved.Lower sensitivity compared to chromatographic techniques. Requires a high-field NMR spectrometer. May be complex for samples with overlapping signals.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.Provides molecular weight information for unequivocal peak identification.[11][12][13] Highly sensitive for detecting trace-level impurities.[11][13]Higher instrumentation cost and complexity compared to HPLC-UV. Ionization efficiency can vary between compounds.

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Start [label="Purity Analysis of 4-(Cyclohex-1-en-1-yl)phenylboronic acid", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RoutineQC [label="Routine Quality Control?"]; UnknownImpurity [label="Identification of Unknown Impurities?"]; AbsolutePurity [label="Absolute Purity Determination Required?"]; VolatileImpurities [label="Analysis of Volatile Impurities?"];

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Start -> RoutineQC; RoutineQC -> HPLC_UV [label="Yes"]; RoutineQC -> UnknownImpurity [label="No"]; UnknownImpurity -> LC_MS [label="Yes"]; UnknownImpurity -> AbsolutePurity [label="No"]; AbsolutePurity -> qNMR [label="Yes"]; AbsolutePurity -> VolatileImpurities [label="No"]; VolatileImpurities -> GC_MS [label="Yes"]; }

Caption: Decision tree for selecting an analytical method.

Detailed Protocol for Alternative Methods

GC-MS for Volatile Impurities and Protodeboronation Product

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

2. Column:

  • A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Carrier Gas:

  • Helium at a constant flow of 1.0 mL/min.

4. Oven Temperature Program:

  • Initial temperature: 50°C, hold for 2 minutes.

  • Ramp: 15°C/min to 280°C, hold for 5 minutes.

5. Sample Preparation:

  • Dissolve the sample in a suitable solvent like dichloromethane. Derivatization with a silylating agent may be necessary for the boronic acid itself.

Quantitative ¹H-NMR (qNMR) for Absolute Purity

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher for better resolution).

2. Sample Preparation:

  • Accurately weigh the sample (e.g., 10 mg) and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

3. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

4. Data Processing:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Conclusion

For routine purity analysis of 4-(Cyclohex-1-en-1-yl)phenylboronic acid, a well-validated RP-HPLC method offers the best balance of performance, reliability, and accessibility. However, for comprehensive characterization, particularly during process development and for regulatory submissions, a multi-faceted approach is recommended. LC-MS is invaluable for impurity identification, while qNMR provides an orthogonal method for absolute purity determination. GC-MS remains a powerful tool for the analysis of specific volatile impurities. The choice of analytical technique should always be guided by the specific requirements of the analysis and a thorough understanding of the potential impurity profile of the compound.

References

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Organic Chemistry Portal. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Morales-Serna, J. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1426-1438. [Link]

  • PubMed. (2022, May 3). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. [Link]

  • Royal Society of Chemistry. (2021). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. [Link]

  • ResearchGate. (n.d.). Monitoring the bis‐arylboronic acid (a) degradation and...[Link]

  • SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • LCGC International. (2021, December 13). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • ResearchGate. (2025, August 6). Arylboronic Acid Chemistry under Electrospray Conditions. [Link]

  • Wageningen University & Research. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]rospray_ionization_mass_spectrometry)

Sources

Comparative

Comparison Guide: Boronic Acids vs. Boronate Esters in Synthesis

Executive Summary: The Decision Matrix In the landscape of Suzuki-Miyaura cross-coupling and functional group manipulation, the choice between a free Boronic Acid ( ) and a Boronate Ester (e.g., Pinacol ester, ) is rarel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

In the landscape of Suzuki-Miyaura cross-coupling and functional group manipulation, the choice between a free Boronic Acid (


) and a Boronate Ester  (e.g., Pinacol ester, 

) is rarely arbitrary. It is a trade-off between reactivity and stability .

While boronic acids offer superior atom economy and direct reactivity, they suffer from inconsistent stoichiometry due to dehydration (boroxine formation) and difficult purification. Boronate esters act as robust "protected" species—ideal for isolation and storage—but often require in situ hydrolysis or specific activation to participate in transmetallation.

Quick Selection Guide
FeatureBoronic Acid (

)
Boronate Ester (

)
Atom Economy High (Ideal for scale-up)Low (Generates high MW waste)
Reactivity High (Rapid transmetallation)Moderate (Often requires hydrolysis)
Stability Low (Oxidation, Boroxine equilibrium)High (Air/Moisture stable)
Purification Difficult (Polar, streaks on silica)Easy (Lipophilic, silica compatible)
Stoichiometry Variable (Hard to weigh accurately)Precise (Monomeric solid/oil)

Part 1: Stability & Physicochemical Properties

The "Boroxine" Problem

The most significant operational drawback of free boronic acids is their tendency to dehydrate.[1] Under standard storage conditions, boronic acids exist in an equilibrium with their trimeric anhydride form, known as boroxines .

  • Impact on Stoichiometry: You may think you are weighing 1.0 equivalent of

    
    , but if 30% has converted to the boroxine, your actual molarity is higher than calculated. This inconsistency leads to variable yields in sensitive catalytic cycles.
    
  • Hygroscopicity: Boronic acids are amphiphilic and often hygroscopic, further complicating accurate weighing.

Boronate Esters (The Solution): Cyclic esters, particularly pinacol (Bpin) and neopentyl glycol derivatives, effectively "lock" the boron atom. The steric bulk and chelation effect of the diol prevent trimerization.

  • Benefit: They exist as discrete monomers, allowing for precise stoichiometric control.

  • Shelf Life: Bpin esters are generally stable to atmospheric oxygen and moisture for months, whereas electron-rich boronic acids can oxidize to phenols within days.

Part 2: Reactivity & Mechanistic Nuances

The Suzuki-Miyaura coupling relies on the transmetallation step, where the organic group transfers from Boron to Palladium.[2][3] This step is gated by the coordination environment of the boron.

The Activation Barrier
  • Boronic Acids: They are Lewis acidic (

    
    ).[4] In the presence of a base (e.g., 
    
    
    
    ,
    
    
    ), they rapidly form the tetrahedral boronate anion (
    
    
    ,
    
    
    ). This anionic species is the active nucleophile that undergoes transmetallation.
  • Boronate Esters: The ester oxygen atoms decrease the Lewis acidity of the boron center.

    • Pathway A (Hydrolysis): The ester must first hydrolyze to the acid/anion in situ (requires water/base). This adds an induction period.

    • Pathway B (Direct): Some esters can react directly via an alkoxy-palladium pathway, but this is kinetically slower than the acid pathway.

Protodeboronation (The Side Reaction)

A critical failure mode is protodeboronation , where the


 bond breaks and is replaced by 

.[5]
  • Risk Factor: High for Boronic Acids, especially with electron-withdrawing groups or 2-pyridyl rings.

  • Mitigation: Boronate esters (and specifically MIDA boronates ) act as "slow-release" reservoirs.[5] By keeping the concentration of the active free acid low, they minimize the window for protodeboronation to occur [1].[5]

Mechanistic Visualization

The following diagram illustrates the extra activation steps required for esters compared to acids.

SuzukiMechanism Ester Boronate Ester (R-Bpin) Acid Boronic Acid (R-B(OH)2) Ester->Acid Hydrolysis (H2O/Base) Rate Limiting Step Anion Boronate Anion (R-B(OH)3-) Acid->Anion + OH- (Rapid Equilibrium) Product Coupled Product (Ar-R) Anion->Product Transmetallation with Pd (Fast) Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Product Catalytic Cycle

Figure 1: Activation pathways.[6] Note that esters typically must traverse the hydrolysis step to enter the rapid transmetallation cycle effectively.

Part 3: Purification & Work-up[1]

This is often the deciding factor for bench chemists.

Boronate Esters: The "Flash" Friendly Choice
  • Lipophilicity: The pinacol group adds significant non-polar character. Bpin esters usually dissolve in Hexane/EtOAc and behave predictably on silica gel.

  • Stability: They do not streak or decompose on silica (unlike acids).

Boronic Acids: The "Crystallization" Challenge
  • Polarity: Boronic acids are polar and hydrogen-bond donors/acceptors. They often streak badly on silica gel, leading to poor separation and mass loss.

  • Work-up Strategy: If you must purify a boronic acid, avoid chromatography.

    • Strategy A: Recrystallization from water/acetonitrile.

    • Strategy B: Convert to a DEA (Diethanolamine) adduct to precipitate it as a solid, wash impurities, and then hydrolyze back to the acid [2].

Part 4: Atom Economy & Green Chemistry

For large-scale manufacturing (Process Chemistry), Boronic Acids are preferred.

  • The Math:

    • Phenylboronic acid (

      
      ): MW = 121.9  g/mol .
      
    • Phenylboronic acid pinacol ester (

      
      ): MW = 204.1  g/mol .
      
  • Waste: Using the ester generates pinacol (MW 118) as a byproduct. On a kilogram scale, this represents nearly double the mass intensity (PMI) compared to the free acid.

Part 5: Experimental Protocols

Protocol 1: Protection (Acid Pinacol Ester)

Use this when the boronic acid is difficult to purify or unstable.

  • Reagents: Arylboronic acid (1.0 equiv), Pinacol (1.1 equiv),

    
     (anhydrous, 2.0 equiv).
    
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Procedure:

    • Dissolve the boronic acid and pinacol in the solvent at Room Temperature (RT).

    • Add

      
       (acts as a water scavenger to drive equilibrium).
      
    • Stir for 2–4 hours (Monitor by TLC; ester moves higher than acid).

    • Work-up: Filter off the solid

      
      . Concentrate the filtrate in vacuo.
      
    • Result: Usually yields the pure ester as a solid or oil requiring no further purification.

Protocol 2: Comparative Suzuki Coupling

Standard conditions applicable to both, highlighting the water requirement for esters.

  • Reagents: Aryl Halide (1.0 equiv), Boron Species (1.2 equiv),

    
     (3 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: Dioxane : Water (4:1 ratio). Note: Water is critical for the ester pathway.

  • Procedure:

    • Charge a vial with Aryl Halide, Boron species, and Base.

    • Add solvent and degas (sparge with Nitrogen for 5 mins).

    • Add Catalyst.[5]

    • Heat to 80°C for 4–12 hours.

    • Observation: If using the Ester , the reaction may lag initially as hydrolysis occurs. If using the Acid , the reaction often starts immediately but may stall if protodeboronation competes.

References

  • Protodeboronation Mechanisms & Mitigation: Wikipedia: Protodeboronation.[5] (n.d.). Retrieved October 26, 2025, from [Link] Note: Highlights the role of MIDA and esters in "slow release" strategies to prevent decomposition.

  • Purification via DEA Adducts: Reddit/OrganicChemistry Discussion on Purification. (2025).[7][8] Retrieved October 26, 2025, from [Link] Note: Validates the practical lab technique of using Diethanolamine to crash out boronic acids.

  • General Suzuki-Miyaura Mechanism: Organic Chemistry Portal: Suzuki Coupling. (n.d.). Retrieved October 26, 2025, from [Link]

  • Boronic Acid Stability & Oxidation: PNAS: Boronic acid with high oxidative stability. (2021).[4] Retrieved October 26, 2025, from [Link]

Sources

Validation

Comparative Guide: Infrared (IR) Spectral Analysis of 4-(Cyclohex-1-en-1-yl)phenylboronic Acid

Executive Summary & Strategic Context 4-(Cyclohex-1-en-1-yl)phenylboronic acid (CAS: 163098-95-5) is a critical building block in Suzuki-Miyaura cross-coupling reactions, widely used to introduce the cyclohexenyl motif i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-(Cyclohex-1-en-1-yl)phenylboronic acid (CAS: 163098-95-5) is a critical building block in Suzuki-Miyaura cross-coupling reactions, widely used to introduce the cyclohexenyl motif into biaryl scaffolds for drug discovery.

While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy is the superior tool for rapid solid-state characterization, particularly for monitoring the hydration state and boroxine trimerization —two common stability issues that affect stoichiometry and reaction yield.

This guide provides a comparative analysis of the target molecule against its primary stable alternative (the Pinacol Ester) and its common degradation product (the Boroxine Anhydride), offering a robust framework for quality control.

Structural Dissection & Theoretical IR Framework

To accurately interpret the spectrum, we must deconstruct the molecule into its three vibrationally active domains.

DomainFunctional GroupDiagnostic IR RegionKey Feature to Watch
A Boronic Acid (–B(OH)₂)3200–3500 cm⁻¹ 1330–1380 cm⁻¹Broad O–H stretching (H-bonding) and strong B–O stretching.
B Cyclohexenyl (Alkene)1630–1650 cm⁻¹ 2850–2950 cm⁻¹Distinct C=C stretch (often weak) and aliphatic sp³ C–H stretching.
C Phenyl Ring (Aromatic)1500–1600 cm⁻¹ 800–850 cm⁻¹Aromatic C=C skeletal vibrations and para-substitution overtones.

Comparative Analysis: Acid vs. Ester vs. Anhydride[1]

This section contrasts the target molecule with its most common alternative (the Pinacol Ester) and its spontaneous degradation impurity (the Boroxine).

Spectral Fingerprint Comparison Table
FeatureTarget Molecule (Free Boronic Acid)Alternative (Pinacol Ester)Impurity (Boroxine Anhydride)
O–H Region (3200–3500 cm⁻¹)Strong, Broad Indicates H-bonded -B(OH)₂ network.Absent Diagnostic for successful esterification.Weak / Absent Loss of water leads to disappearance.
C–H Region (2800–3000 cm⁻¹)Mixed Aromatic (sp²) > Aliphatic (sp³).Enhanced Aliphatic Strong methyl C–H signal from pinacol group.Similar to Acid No significant change.
B–O Stretch (1300–1400 cm⁻¹)~1340 cm⁻¹ Strong, characteristic band.~1350–1360 cm⁻¹ Often shifts slightly higher.~1330–1380 cm⁻¹ Band shape changes (often sharper).
Boroxine Ring (600–750 cm⁻¹)Absent (Ideally)Absent Strong (~660–700 cm⁻¹) Diagnostic B₃O₃ ring pulsation.
Expert Insight: The "Boroxine Shift"

Boronic acids are in dynamic equilibrium with their dehydrated trimeric form (boroxines).

  • Observation: If your spectrum shows diminished O–H intensity and a new, sharp band appearing near 660–700 cm⁻¹, your sample has dehydrated.

  • Impact: This does not necessarily mean the reagent is "bad" (boroxines hydrolyze back to acids in aqueous coupling conditions), but it alters the molecular weight calculation for stoichiometry.

Experimental Protocols

To ensure data integrity, the choice of sampling technique is critical. Boronic acids are sensitive to the pressure and heat generated during grinding.

Workflow Decision Matrix

IR_Workflow Start Sample: 4-(Cyclohex-1-en-1-yl) phenylboronic acid Goal Goal: Purity Check or Structure ID? Start->Goal ATR Method A: ATR (Diamond) (Recommended) Goal->ATR Routine / QC KBr Method B: KBr Pellet (Legacy) Goal->KBr High Resolution Required ATR_Step 1. Place solid on crystal 2. Apply MINIMAL pressure 3. Scan (4000-600 cm⁻¹) ATR->ATR_Step KBr_Step 1. Grind with dry KBr 2. Press pellet (RISK: Dehydration) KBr->KBr_Step Result Analyze Spectrum ATR_Step->Result KBr_Step->Result

Figure 1: Decision matrix for IR sampling. ATR is preferred to minimize pressure-induced dehydration.

Detailed Methodologies
Method A: Attenuated Total Reflectance (ATR) – Preferred
  • Why: Requires no sample preparation, minimizing the risk of converting the acid to the anhydride via mechanical heat.

  • Protocol:

    • Clean the diamond crystal with isopropanol; ensure background is flat.

    • Place ~5 mg of the solid analyte on the crystal.

    • Lower the pressure clamp until just engaged. Do not over-tighten , as high pressure can force lattice water out, mimicking dehydration.

    • Acquire 16 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet – Use with Caution
  • Why: Provides higher resolution for weak overtone bands but risks chemical alteration.

  • Protocol:

    • Dry KBr powder at 110°C overnight to remove hygroscopic water.

    • Gently mix analyte with KBr (1:100 ratio) in an agate mortar. Do not grind vigorously.

    • Press into a translucent pellet.

    • Critical Check: If the O–H band is unexpectedly sharp or weak, the grinding process may have dehydrated the sample.

Data Interpretation Logic

Use this logic flow to validate your material before committing it to a synthesis batch.

Spectral_Logic Input Input Spectrum Check_OH Check 3200-3500 cm⁻¹ Input->Check_OH OH_Present Broad Band Present Check_OH->OH_Present Yes OH_Absent Band Absent/Weak Check_OH->OH_Absent No Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) OH_Present->Check_CO Anhydride Conclusion: Boroxine (Dehydrated) OH_Absent->Anhydride Check 660-700 cm⁻¹ for confirmation Pure_Acid Conclusion: Free Boronic Acid Check_CO->Pure_Acid Clear Impurity Conclusion: Oxidation/Aldehyde Impurity Check_CO->Impurity Peak Present

Figure 2: Step-by-step spectral interpretation logic for purity assessment.

Troubleshooting Common Artifacts
  • Water Spikes (3600-3800 cm⁻¹): Sharp, jagged lines indicate atmospheric humidity, not sample moisture. Purge the instrument with N₂.

  • Carbonyl Band (~1700 cm⁻¹): If observed, this suggests oxidation of the cyclohexenyl double bond or the presence of residual starting materials (if synthesized from a ketone precursor).

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014.
  • Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH, 2011. Link

  • Ljubic, I., et al. "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials." Journal of Physical Chemistry A, 2014. (Specifics on the Boroxine Shift).
  • Sigma-Aldrich. Product Specification: 4-(Cyclohex-1-en-1-yl)phenylboronic acid (CAS 163098-95-5). Link

  • Doc Brown's Chemistry. Infrared Spectroscopy of Alkenes (Cyclohexene derivatives). Link

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